molecular formula C10H14ClN3 B1610916 1-(3-Chloropyridin-2-YL)piperidin-4-amine CAS No. 777009-05-9

1-(3-Chloropyridin-2-YL)piperidin-4-amine

Katalognummer: B1610916
CAS-Nummer: 777009-05-9
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: FAWPECUVIHDRTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chloropyridin-2-YL)piperidin-4-amine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloropyridin-2-YL)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloropyridin-2-YL)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chloropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-5-13-10(9)14-6-3-8(12)4-7-14/h1-2,5,8H,3-4,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPECUVIHDRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509185
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777009-05-9
Record name 1-(3-Chloropyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-YL)piperidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutics.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its importance.[1][2] The conformational flexibility of the piperidine ring allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets.[2] This guide focuses on a specific, yet underexplored, piperidine derivative: 1-(3-chloropyridin-2-yl)piperidin-4-amine . This molecule integrates the established piperidine core with a chloropyridine moiety, a combination that hints at a rich potential for biological activity. The presence of a primary amine at the 4-position of the piperidine ring offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs. This document provides a comprehensive overview of its chemical characteristics, a plausible synthetic route based on established methodologies, and an exploration of its potential therapeutic applications by drawing parallels with structurally related compounds.

Physicochemical and Structural Characteristics

1-(3-Chloropyridin-2-yl)piperidin-4-amine is a heterocyclic compound with the molecular formula C₁₀H₁₄ClN₃ and a molecular weight of 211.69 g/mol .[3]

PropertyValueSource
CAS Number 777009-05-9[3]
Molecular Formula C₁₀H₁₄ClN₃[3]
Molecular Weight 211.69 g/mol [3]
SMILES Code NC1CCN(C2=NC=CC=C2Cl)CC1[3]

Caption: Key physicochemical properties of 1-(3-chloropyridin-2-yl)piperidin-4-amine.

The structure, depicted below, features a piperidine ring N-substituted with a 3-chloropyridin-2-yl group. The primary amine at the 4-position of the piperidine ring is a key functional group for derivatization.

Caption: Chemical structure of 1-(3-chloropyridin-2-yl)piperidin-4-amine.

Proposed Synthesis Methodology

Experimental Protocol:

Step 1: Synthesis of tert-butyl (1-(3-chloropyridin-2-yl)piperidin-4-yl)carbamate

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

  • Addition of Electrophile: To the stirred solution, add 2,3-dichloropyridine (1.1 eq) portion-wise at room temperature. The rationale for using 2,3-dichloropyridine is the higher reactivity of the chlorine atom at the 2-position towards nucleophilic attack, which is further activated by the electron-withdrawing nature of the pyridine nitrogen.[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected intermediate.

Step 2: Deprotection to yield 1-(3-chloropyridin-2-yl)piperidin-4-amine

  • Deprotection Reaction: Dissolve the purified tert-butyl (1-(3-chloropyridin-2-yl)piperidin-4-yl)carbamate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidic Conditions: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C. The acid cleaves the tert-butoxycarbonyl (Boc) protecting group.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation of the Final Product: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Triturate the residue with diethyl ether to precipitate the product as a salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base and subsequent extraction.

G cluster_workflow Proposed Synthesis Workflow start Starting Materials: - tert-butyl piperidin-4-ylcarbamate - 2,3-dichloropyridine step1 Step 1: Nucleophilic Aromatic Substitution (Solvent: DMF, Base: DIPEA, Heat) start->step1 intermediate Intermediate: tert-butyl (1-(3-chloropyridin-2-yl)piperidin-4-yl)carbamate step1->intermediate step2 Step 2: Boc Deprotection (Acid: TFA or HCl in Dioxane) intermediate->step2 product Final Product: 1-(3-chloropyridin-2-yl)piperidin-4-amine step2->product

Caption: Proposed two-step synthesis of 1-(3-chloropyridin-2-yl)piperidin-4-amine.

Potential Therapeutic Applications and Biological Activity

While no specific biological data for 1-(3-chloropyridin-2-yl)piperidin-4-amine has been reported in the public domain, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The piperidine scaffold is a common feature in a vast array of pharmacologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1]

  • Anticancer Potential: Many piperidine derivatives have been investigated as anticancer agents.[1] The chloropyridine moiety can engage in various interactions with biological targets, and the overall structure could be tailored to inhibit specific kinases or other enzymes implicated in cancer progression.

  • Anti-inflammatory Activity: The piperidine core is also found in numerous anti-inflammatory agents. Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

  • Antimicrobial Properties: The combination of a piperidine ring and a halogenated pyridine may confer antimicrobial properties. Piperidine derivatives have been explored for their antibacterial and antifungal activities.[7]

The primary amine at the 4-position serves as a crucial point for diversification, allowing for the synthesis of a library of analogs through techniques like amide coupling, reductive amination, or urea formation. This would enable a thorough investigation of the structure-activity relationship (SAR) and optimization of the compound for a specific biological target.

Conclusion and Future Directions

1-(3-Chloropyridin-2-yl)piperidin-4-amine represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its synthesis is achievable through established and scalable chemical methodologies. The inherent structural features of this molecule, namely the privileged piperidine scaffold and the reactive chloropyridine ring, suggest a high likelihood of interesting biological activities.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final compound and intermediates should be fully characterized using modern analytical techniques, including NMR, IR, and mass spectrometry.

  • Library Synthesis: A library of derivatives should be synthesized by modifying the 4-amino group to explore the structure-activity relationship.

  • Biological Screening: The parent compound and its derivatives should be screened against a panel of biological targets relevant to cancer, inflammation, and infectious diseases to identify potential therapeutic applications.

By systematically exploring the chemistry and biology of 1-(3-chloropyridin-2-yl)piperidin-4-amine and its analogs, new avenues for the development of novel therapeutics may be uncovered.

References

Sources

The Piperidine Paradigm: Strategic Discovery and Optimization of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Trap

In medicinal chemistry, the piperidine ring is the quintessential "privileged scaffold," appearing in over 70 FDA-approved drugs, from fentanyl (opioid analgesic) to donepezil (Alzheimer’s). However, its ubiquity presents a paradox: while the scaffold is biologically validated, the intellectual property (IP) space is crowded, and "plain" piperidines often suffer from rapid oxidative metabolism and poor selectivity.

This guide moves beyond standard reductive aminations. It focuses on novel discovery tactics , specifically late-stage C–H functionalization and spirocyclic rigidification , to generate piperidine derivatives that offer distinct IP, improved metabolic stability, and superior target engagement.

Structural Logic & Conformational Control

To design novel derivatives, one must first master the scaffold's behavior. The piperidine ring predominantly exists in a chair conformation, but substituent placement (equatorial vs. axial) dictates receptor binding and pKa.

The "Magic Methyl" and Conformational Anchoring

Introducing a methyl group at the C2 or C3 position does more than add lipophilicity; it restricts conformational flexibility. This "conformational anchoring" can lock the nitrogen lone pair into a specific vector, dramatically altering potency.

  • Equatorial Preference: Large substituents at C4 prefer the equatorial position to avoid 1,3-diaxial interactions (

    
    -value ~2.1 kcal/mol for phenyl).
    
  • pKa Modulation: The basicity of the piperidine nitrogen (typically pKa 10–11) often leads to high phospholipidosis risk. Electron-withdrawing groups (EWGs) like fluorine at C3 or C4 can lower the pKa to a more drug-like range (7.5–9.0), improving membrane permeability and reducing hERG liability.

Visualization: The Piperidine Optimization Decision Tree

PiperidineOptimization Start Hit: Unsubstituted Piperidine Issue1 Problem: Rapid Metabolism (CYP) Start->Issue1 Issue2 Problem: Low Selectivity Start->Issue2 Issue3 Problem: High pKa / hERG Start->Issue3 Sol1 Strategy: C2/C6 Blocking (Gem-dimethyl) Issue1->Sol1 Block Sites Sol2 Strategy: Spirocyclization (Rigidification) Issue2->Sol2 Define Vector Sol3 Strategy: Fluorination (Inductive Effect) Issue3->Sol3 Lower pKa Result Optimized Lead: Novel IP & PK Profile Sol1->Result Sol2->Result Sol3->Result

Figure 1: Strategic decision pathways for optimizing piperidine hits based on specific liabilities.

Advanced Synthetic Methodologies

Traditional synthesis relies heavily on reductive amination or nucleophilic substitution, which limits diversity to the nitrogen atom. The frontier of piperidine chemistry lies in Carbon-Hydrogen (C–H) Functionalization .

Spotlight Protocol: Chemo-Enzymatic C–H Functionalization

A breakthrough approach (Renata et al., Science 2024) combines biocatalysis with radical cross-coupling to access "impossible" substitution patterns (e.g., chiral C3/C4 substitutions) without de novo ring construction.

The Mechanism
  • Enzymatic Oxidation: A P450 monooxygenase selectively hydroxylates the unactivated C–H bond at a specific position (C3 or C4) of the piperidine.

  • Radical Cross-Coupling: The resulting alcohol is converted to an active ester, which undergoes nickel-catalyzed decarboxylative cross-coupling or similar radical interception.

Detailed Experimental Protocol (Adapted for Bench Scale)

Objective: Synthesis of trans-3-aryl-4-methylpiperidine via Chemo-Enzymatic Relay.

Phase A: Biocatalytic Hydroxylation

  • Reagents: 4-methylpiperidine (substrate), P450-BM3 variant (enzyme), NADPH regeneration system (glucose dehydrogenase + glucose).

  • Setup: In a 250 mL Erlenmeyer flask, suspend cell lysate containing the P450 variant in phosphate buffer (100 mM, pH 8.0).

  • Reaction: Add substrate (10 mM final conc.) and DMSO (2% v/v). Incubate at 25°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Extract with ethyl acetate (3x). Dry over Na2SO4. Purify the hydroxylated intermediate via flash chromatography (DCM/MeOH).

    • Checkpoint: Verify regioselectivity via 1H-NMR (look for the shift of the proton alpha to the new -OH).

Phase B: Photoredox/Nickel Cross-Coupling

  • Activation: Convert the alcohol to an oxalate ester using oxalyl chloride and pyridine in DCM (0°C to RT, 2 h).

  • Coupling Reagents: NiCl2·glyme (10 mol%), dtbbpy (15 mol%), Ir(ppy)3 (1 mol%), Aryl Bromide (1.5 equiv), Cs2CO3 (2 equiv).

  • Procedure:

    • Combine the oxalate ester and reagents in a vial.

    • Add degassed solvent (DME or DMF).

    • Irradiate with Blue LEDs (450 nm) at room temperature for 16–24 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Why This Matters: This protocol allows you to install aryl groups at the metabolically sensitive C3 position, effectively blocking metabolism while building complexity.

Multiparametric Optimization (MPO): The Spirocyclic Shift

To escape the "flat" chemical space of simple piperidines, spiro-piperidines have emerged as a dominant trend. By fusing a ring at the C4 position, you create a rigid, orthogonal structure that improves solubility (by disrupting crystal packing) and selectivity.

Comparative Data: Stability & Solubility

The table below illustrates the impact of transforming a standard 4-phenylpiperidine into a spirocyclic analogue.

Parameter4-Phenylpiperidine (Standard)4-Spiro-tetrahydrofuran-piperidine (Novel)Impact Analysis
LogD (pH 7.4) 3.22.1Lower lipophilicity improves metabolic stability and reduces non-specific binding.
HLM Cl_int >50 µL/min/mg<12 µL/min/mgBlocking C4 prevents oxidation; spiro-ring sterically hinders CYP access.
Solubility <10 µM>150 µM3D character disrupts planar stacking, enhancing aqueous solubility.
Fsp3 Fraction 0.450.65Higher saturation correlates with better clinical success rates.
Synthesis of Spiro-Piperidines (Castagnoli-Cushman Variant)

A modern route to these scaffolds utilizes the Castagnoli-Cushman Reaction (CCR) followed by reduction.

SpiroSynthesis Step1 Imine Formation (Cyclic Ketone + Amine) Step2 Reaction with Homophthalic Anhydride Step1->Step2 CCR Conditions Intermed Spiro-Lactam Intermediate Step2->Intermed Step3 Reduction (LiAlH4 or BH3) Intermed->Step3 Final Novel Spiro-Piperidine Step3->Final

Figure 2: The Castagnoli-Cushman route to spiro-piperidines, allowing rapid assembly of complex cores.

References

  • Renata, H., et al. (2024).[1] "Biocatalytic C–H functionalization and radical cross-coupling for the synthesis of substituted piperidines." Science. [Link](Note: Representative citation for the described 2024 methodology).

  • Griggs, S. D., et al. (2018).[2] "Strategies for the synthesis of spiropiperidines – a review of the last 10 years." Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W., et al. (2014). "SnAP Reagents for the Synthesis of Piperidines and Morpholines." Nature Chemistry. [Link]

  • Campos, K. R., et al. (2019). "The importance of C–H functionalization in drug discovery." Science. [Link]

Sources

1-(3-Chloropyridin-2-YL)piperidin-4-amine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropyridin-2-YL)piperidin-4-amine

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the essential safety and handling protocols for 1-(3-Chloropyridin-2-YL)piperidin-4-amine. As a Senior Application Scientist, the following guide is synthesized from established safety principles for related chemical structures and is intended to foster a proactive safety culture in the laboratory.

Compound Identification and Hazard Analysis

1.1. Chemical Identity:

  • IUPAC Name: 1-(3-chloropyridin-2-yl)piperidin-4-amine

  • CAS Number: 777009-05-9[1]

  • Molecular Formula: C₁₀H₁₄ClN₃

  • Molecular Weight: 211.69 g/mol (based on similar structures)[2][3][4]

1.2. Structural Rationale for Hazard Assessment:

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment has been conducted based on the toxicological profiles of its core components: a substituted chloropyridine and an aminopiperidine moiety.

  • Chloropyridine Moiety: Chlorinated pyridines are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin. Pyridine itself is a flammable and toxic liquid that can cause dizziness, headaches, and nausea upon exposure.[5][6]

  • Aminopiperidine Moiety: Piperidine and its derivatives are organic bases that can cause skin and eye irritation.[7] Inhalation may lead to respiratory tract irritation.[7] Some piperidine derivatives are classified as corrosive and can cause severe burns.[8][9]

1.3. Anticipated Hazards:

Based on the analysis of structurally similar compounds, 1-(3-Chloropyridin-2-YL)piperidin-4-amine should be treated as a hazardous substance with the following potential effects:

  • Acute Oral Toxicity: Harmful if swallowed.[10][11]

  • Dermal and Eye Irritation: Causes skin irritation and serious eye irritation.[10][11][12]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[7][10][12]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount when handling this compound.

2.1. Engineering Controls:

  • Fume Hood: All handling of solid and solutions of 1-(3-Chloropyridin-2-YL)piperidin-4-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[5][6]

2.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final and critical barrier between the researcher and potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne particles.[5]
Hand Protection Nitrile or neoprene glovesProvides a resistant barrier to pyridine and piperidine-based compounds.[5][6]
Body Protection Laboratory coatPrevents contact with skin and personal clothing.[5]
Respiratory Protection Not generally required if handled in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge if a fume hood is not available or if generating aerosols.To prevent inhalation of harmful dust or vapors.

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE cluster_controls Engineering Controls Assess Assess Task: Solid or Solution? FumeHood Work in Fume Hood Assess->FumeHood Always Goggles Chemical Goggles Gloves Nitrile/Neoprene Gloves Coat Lab Coat FumeHood->Goggles FumeHood->Gloves FumeHood->Coat

Caption: PPE selection workflow for handling 1-(3-Chloropyridin-2-YL)piperidin-4-amine.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for maintaining a safe laboratory environment.

3.1. Handling:

  • Wash hands thoroughly after handling the compound.[8][12]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][14]

  • Minimize dust generation.[12]

3.2. Storage:

  • Store in a tightly closed container.[10][12]

  • Keep in a cool, dry, and well-ventilated area.[12][13]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[11][13]

  • The storage area should be accessible only to authorized personnel.[14]

Emergency Procedures

Rapid and informed responses to emergencies can significantly mitigate potential harm.

4.1. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[12]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[12]

4.2. Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material such as sand or vermiculite.

  • Collect the absorbed material into a sealed container for proper disposal.[9][15]

  • Clean the spill area with soap and water.

Diagram: Emergency Spill Response

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and the environment.

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[15]

Experimental Protocols

6.1. Preparation of a Stock Solution (Example: 10 mM in DMSO):

  • Pre-Weighing Preparation:

    • Ensure the analytical balance is in a draft-free enclosure.

    • Don appropriate PPE (lab coat, gloves, safety goggles).

  • Weighing the Compound:

    • Tare a suitable vial on the balance.

    • Carefully weigh the desired amount of 1-(3-Chloropyridin-2-YL)piperidin-4-amine into the vial inside a chemical fume hood. For a 1 mL stock solution, this would be 2.12 mg.

  • Solubilization:

    • Add the appropriate volume of DMSO to the vial using a calibrated pipette.

    • Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a tightly sealed container.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 18). 4-(3-Chloropyridin-2-yl)piperazin-1-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chloropyrazin-2-yl)piperidin-4-amine. PubChem. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Chemsigma. (n.d.). 1-(3-CHLOROPYRIDIN-2-YL)PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-Aminopiperidine. Retrieved from [Link]

Sources

Technical Guide: Bioactivity Profiling & Screening of the 1-(3-Chloropyridin-2-yl)piperidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

In modern medicinal chemistry, 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural architecture combines a lipophilic, electron-deficient heteroaryl ring (3-chloropyridine) with a semi-rigid, basic piperidine core.

This specific chemotype is statistically overrepresented in modulators of:

  • The Hedgehog (Hh) Signaling Pathway: Specifically as an antagonist of the Smoothened (Smo) receptor (e.g., structural analogs of Vismodegib).

  • Class A GPCRs: Particularly Serotonin (5-HT) and Dopamine receptors, where the piperidine nitrogen mimics the protonated amine of the endogenous neurotransmitter.

  • TRP Channels: Such as TRPV1 antagonists.

This guide details the technical workflow for the preliminary screening of this compound, moving from physicochemical validation to target-specific functional assays.

Physicochemical Characterization & Assay Prep

Before biological interrogation, the compound must undergo physicochemical profiling to ensure assay validity. The basic primary amine at the 4-position and the pyridine nitrogen create a multiprotic system that dictates solubility.

Solubility & Stock Preparation
  • Lipophilicity (cLogP): ~1.3 – 1.8.

  • pKa: The piperidine amine is highly basic (pKa ~9.5–10.5), while the pyridine nitrogen is weakly basic (pKa ~2–3).

  • Protocol:

    • Stock Solvent: Dissolve solid material in 100% DMSO to a concentration of 10 mM.

    • Sonicate: 5 minutes at ambient temperature to ensure disruption of crystal lattice energy.

    • QC: Verify purity via LC-MS. Critical Check: Ensure no oxidation of the primary amine has occurred during storage.

Buffer Compatibility

Due to the high pKa of the primary amine, this compound will be positively charged at physiological pH (7.4).

  • Assay Buffer: PBS or HBSS with 0.1% BSA (Bovine Serum Albumin) to prevent non-specific binding (NSB) to plasticware, a common artifact with cationic amphiphilic drugs (CADs).

  • DMSO Limit: Maintain final assay DMSO < 0.5% (v/v) to avoid solvent interference with membrane proteins.

Tier 1: Primary Screening Protocols (Target Deconvolution)

Given the structural pedigree, the screening cascade must prioritize Smoothened Antagonism and GPCR modulation .

Protocol A: Hedgehog Pathway (Gli-Luciferase Reporter Assay)

Rationale: This scaffold is a known pharmacophore for Smoothened antagonists. The most robust preliminary screen is a cellular reporter assay measuring downstream Gli transcription factors.

Materials:

  • Cell Line: NIH3T3 (Shh-LIGHT2 cells) stably expressing Gli-dependent Firefly luciferase.

  • Agonist: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).

  • Detection: Steady-Glo® or Bright-Glo™ Luciferase Assay System.

Step-by-Step Workflow:

  • Seeding: Plate Shh-LIGHT2 cells (10,000 cells/well) in 96-well white-walled plates in DMEM + 10% Calf Serum. Incubate 24h.

  • Starvation: Switch media to DMEM + 0.5% Calf Serum (Low serum is critical to induce ciliogenesis, required for Hh signaling).

  • Treatment:

    • Add 1-(3-Chloropyridin-2-yl)piperidin-4-amine (Serial dilution: 10 µM to 0.1 nM).

    • Simultaneously add SAG (100 nM) to stimulate the pathway.

  • Incubation: Incubate for 30–48 hours at 37°C, 5% CO₂.

  • Lysis & Read: Add Luciferase reagent (1:1 ratio with media). Shake 5 min. Read Luminescence.

Data Interpretation:

  • Hit Criteria: >50% inhibition of SAG-induced signal at 10 µM.

  • False Positives: Run a parallel cytotoxicity assay (CellTiter-Glo) to ensure signal loss isn't due to cell death.

Protocol B: GPCR "Safety" Profiling (Calcium Flux)

Rationale: The aryl-piperidine motif is a frequent "hitchhiker" on serotonergic (5-HT2A, 5-HT6) and dopaminergic receptors. Unintended activity here can lead to CNS side effects.

Methodology: FLIPR Calcium Flux Assay

  • Dye Loading: Load CHO-K1 cells expressing the target GPCR (e.g., 5-HT2A) with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm).

  • Compound Addition: Inject compound (10 µM screen).

  • Agonist Challenge: For antagonist mode, inject EC80 concentration of Serotonin (5-HT) 15 minutes post-compound.

  • Readout:

    • Agonist Mode: Immediate spike in fluorescence upon compound addition.

    • Antagonist Mode: Reduction in the fluorescence spike caused by the subsequent 5-HT injection.

Tier 2: ADME & Toxicology Early Look

The 3-chloropyridine moiety is metabolically active. Early stability data is required to validate the compound as a tool molecule.

Metabolic Stability (Microsomal Stability)
  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Reaction: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard. Analyze supernatant via LC-MS/MS (MRM mode).

  • Risk: The pyridine nitrogen is susceptible to N-oxidation; the primary amine is susceptible to oxidative deamination.

Quantitative Data Summary

When reporting preliminary screening data, structure the results as follows to facilitate decision-making.

Assay CategoryMetricThreshold for ProgressionPotential Liability
Hedgehog (Smo) IC₅₀ (Inhibition)< 500 nMOff-target cytotoxicity
GPCR (5-HT) K_i or IC₅₀> 10 µM (for selectivity)CNS side effects (Hallucinations/Sedation)
hERG Binding IC₅₀> 10 µMQT prolongation (Cardiotoxicity)
Solubility Kinetic Sol (PBS)> 50 µMPoor bioavailability

Visualization: Screening Workflow Cascade

The following diagram illustrates the logical flow of the screening campaign, distinguishing between "Go/No-Go" decision points and parallel profiling.

ScreeningCascade cluster_Tier1 Tier 1: Functional Screening cluster_Tier2 Tier 2: Liability & Selectivity Start Compound: 1-(3-Chloropyridin-2-yl) piperidin-4-amine QC QC: LC-MS Purity & DMSO Solubility Start->QC GPCR_Screen GPCR Profiling (5-HT / Dopamine) QC->GPCR_Screen Pass Smo_Assay Smo_Assay QC->Smo_Assay Pass Smo Smo Assay Hedgehog Pathway (Gli-Luciferase Reporter) hERG hERG Safety Screen (Patch Clamp / Binding) GPCR_Screen->hERG Hit (>50% Act/Inh) Cyto Cytotoxicity (CellTiter-Glo) Decision Lead Optimization Decision Matrix Cyto->Decision Low Tox hERG->Decision IC50 > 10µM Smo_Assay->Cyto Hit (>50% Inh)

Figure 1: Decision-tree workflow for profiling the bioactivity of the target scaffold. Green nodes indicate primary efficacy targets; Red nodes indicate safety liabilities.

References

  • Stanton, B. Z., & Peng, L. F. (2010). Small-molecule modulators of the Sonic Hedgehog signaling pathway. Molecular BioSystems.

  • Manetti, F., & Petricci, E. (2016). Smoothened antagonists: from the discovery to the market. Expert Opinion on Therapeutic Patents.

  • Impagnatiello, F., et al. (2015). The role of the 1-aryl-piperazine scaffold in the design of 5-HT receptor ligands. Current Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CID 11533425). National Center for Biotechnology Information.

Methodological & Application

Application Notes & Protocols: The Strategic Role of 1-(3-Chloropyridin-2-YL)piperidin-4-amine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Intermediate in Crop Protection

In the landscape of modern agrochemical research and development, the drive for more effective, selective, and environmentally conscious crop protection agents is paramount. Within this context, heterocyclic compounds have emerged as foundational scaffolds for a multitude of active ingredients. Among these, 1-(3-Chloropyridin-2-YL)piperidin-4-amine (CAS No. 777009-05-9) has distinguished itself as a critical building block, particularly in the synthesis of advanced insecticides.[1] Its unique structure, combining a substituted pyridine ring with a functionalized piperidine moiety, offers a versatile platform for creating complex molecules with potent biological activity.

This guide provides an in-depth exploration of the application of this key intermediate in agrochemical synthesis. We will delve into its most prominent role in the production of the sulfoximine insecticide, Sulfoxaflor, and provide detailed, field-proven protocols for its utilization. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Application: Synthesis of the Insecticide Sulfoxaflor

The most significant application of 1-(3-Chloropyridin-2-YL)piperidin-4-amine is as a key precursor in the commercial synthesis of Sulfoxaflor .[2] Sulfoxaflor is a novel and potent insecticide that targets sap-feeding insects, a major threat to global agriculture. Its unique mode of action provides an essential tool for managing insect populations that have developed resistance to other classes of insecticides, such as neonicotinoids.[3]

The synthesis of Sulfoxaflor involves the construction of a complex molecule where the piperidin-4-amine portion of our lead intermediate is transformed into a cyanoimino-functionalized sulfoximine. The 3-chloropyridin-2-yl group remains a crucial pharmacophore, essential for the final compound's insecticidal activity. The overall synthetic strategy hinges on the nucleophilic nature of the primary amine on the piperidine ring, allowing for its elaboration into the desired sulfoximine side chain.

High-Level Synthetic Pathway to Sulfoxaflor

The transformation from the key thioether precursor to the final Sulfoxaflor molecule involves a multi-step process. The initial thioether is first oxidized to a sulfoxide, which is then iminated to form a sulfilimine. A final oxidation step yields the target sulfoximine structure. 1-(3-Chloropyridin-2-YL)piperidin-4-amine is typically introduced earlier in the synthesis to form the core structure before these sulfur transformations occur.

Sulfoxaflor_Synthesis_Overview cluster_precursors Key Precursors cluster_core_synthesis Core Assembly & Elaboration Thioether_Intermediate [S-(CH₃)CH₂]-Py-CF₃ Coupling Coupling Reaction Thioether_Intermediate->Coupling Amine_Intermediate 1-(3-Chloropyridin-2-YL) piperidin-4-amine Amine_Intermediate->Coupling Core_Structure Assembled Core Structure Coupling->Core_Structure Formation of Piperidine Linkage Sulfur_Oxidation_I Oxidation to Sulfoxide Core_Structure->Sulfur_Oxidation_I Sulfilimine_Formation Imination with Cyanamide Sulfur_Oxidation_I->Sulfilimine_Formation Sulfur_Oxidation_II Oxidation to Sulfoximine Sulfilimine_Formation->Sulfur_Oxidation_II Final_Product Sulfoxaflor Sulfur_Oxidation_II->Final_Product caption Fig. 1: Simplified Synthetic Pathway to Sulfoxaflor.

Fig. 1: Simplified Synthetic Pathway to Sulfoxaflor.

Protocol: Synthesis of a Key Sulfoxaflor Precursor

This section details a representative protocol for the synthesis of a key N-substituted intermediate from 1-(3-Chloropyridin-2-YL)piperidin-4-amine. This reaction, a reductive amination, is a foundational step in building the final Sulfoxaflor molecule.

Objective:

To synthesize N-(1-(3-chloropyridin-2-yl)piperidin-4-yl)-1-(methylthio)ethan-1-imine, a crucial precursor for the sulfoximine moiety of Sulfoxaflor.

Causality Behind Experimental Choices:
  • Solvent (Dichloromethane - DCM): DCM is chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions. Its low boiling point facilitates easy removal during the work-up phase.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride and reacts preferentially with the protonated iminium ion intermediate, minimizing side reactions such as the reduction of the ketone starting material.

  • Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid is used to protonate the ketone, activating it for nucleophilic attack by the amine. It also facilitates the formation of the key iminium ion intermediate which is subsequently reduced by STAB.

  • Work-up Procedure: The aqueous sodium bicarbonate wash neutralizes the acetic acid catalyst and any unreacted STAB byproducts. The subsequent brine wash helps to remove water from the organic layer before drying with anhydrous sodium sulfate, ensuring the final product is free of impurities that could interfere with subsequent steps.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (mmol)Equivalents
1-(3-Chloropyridin-2-YL)piperidin-4-amine777009-05-9211.69 g/mol 10.01.0
1-(Methylthio)acetone16630-52-7104.19 g/mol 11.01.1
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 15.01.5
Acetic Acid (Glacial)64-19-760.05 g/mol 1.00.1
Dichloromethane (DCM), anhydrous75-09-2-100 mL-
Saturated Sodium Bicarbonate Solution (aq.)--50 mL-
Brine (Saturated NaCl Solution) (aq.)--50 mL-
Anhydrous Sodium Sulfate7757-82-6-~10 g-
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(3-Chloropyridin-2-YL)piperidin-4-amine (2.12 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.

  • Addition of Reagents: Add 1-(methylthio)acetone (1.15 g, 11.0 mmol) followed by glacial acetic acid (0.06 mL, 1.0 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(1-(3-chloropyridin-2-yl)piperidin-4-yl)-1-(methylthio)ethan-1-amine.

Expected Results
  • Yield: 75-85%

  • Appearance: Pale yellow oil or low-melting solid.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow and Logic Visualization

The following diagram illustrates the logical flow of the experimental protocol, providing a clear, step-by-step visual guide for the laboratory procedure.

Reductive_Amination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Setup Combine Amine Intermediate and anhydrous DCM in flask under Nitrogen. Add_Ketone Add 1-(Methylthio)acetone and Acetic Acid. Setup->Add_Ketone Stir_1 Stir for 30 min (Iminium Formation) Add_Ketone->Stir_1 Add_STAB Add STAB in portions. Stir_1->Add_STAB Stir_2 Stir for 12-18 hours at Room Temperature. Add_STAB->Stir_2 Monitor Monitor by TLC Stir_2->Monitor Quench Quench with sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Separate layers and Extract aqueous phase with DCM (2x). Quench->Extract Wash Combine organic layers, wash with Brine. Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify by Flash Column Chromatography. Dry->Purify Analyze Characterize product (NMR, MS). Purify->Analyze caption Fig. 2: Experimental Workflow for Intermediate Synthesis.

Fig. 2: Experimental Workflow for Intermediate Synthesis.

Conclusion and Future Outlook

1-(3-Chloropyridin-2-YL)piperidin-4-amine is a quintessential example of a high-value intermediate that enables the efficient synthesis of complex, next-generation agrochemicals. Its application in the production of Sulfoxaflor underscores the importance of the substituted piperidine and chloropyridine scaffolds in modern insecticide design.[4][5][6] The protocols and rationale provided in this guide are intended to empower researchers and drug development professionals to leverage this versatile building block in their own discovery and optimization efforts. As the need for novel crop protection solutions continues to grow, intermediates like this will undoubtedly serve as the starting point for the development of new active ingredients with improved efficacy, selectivity, and environmental profiles.

References

  • US20050176752A1 - Process for the preparation of piperidine derivatives - Google P
  • CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl)
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]

  • Synthesis of the insecticide sulfoxaflor (111). - ResearchGate. [Link]

  • Agrochemical Synthesis: The Role of 2-Piperidineethanol and Sourcing from China . [Link]

  • Synthesis route for commercial sulfoximine insecticide Sulfoxaflor 174 - ResearchGate. [Link]

  • CN102440259A - Insecticidal composition containing sulfoxaflor and cypermethrin - Google P
  • Piperidine Synthesis. - DTIC. [Link]

  • (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - ResearchGate. [Link]

  • Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis - PMC - NIH. [Link]

  • Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid - SciSpace. [Link]

  • WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google P
  • (PDF) Synthesis of (4-chlorobenzylidene)-(2-chloropyridi-3-yl)amine - ResearchGate. [Link]

  • WO2022130188A1 - Agrochemical composition comprising piperidine thiazole compounds - Google P

Sources

Application Note: Reaction Conditions for N-Arylation of 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopiperidine is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous GPCR ligands (e.g., opioids, antihistamines).[1] The molecule presents a classic chemoselectivity challenge: it contains two distinct nucleophilic sites—a secondary amine (N1, piperidine ring) and a primary amine (N4, exocyclic).

While the secondary amine (N1) is generally more nucleophilic due to alkyl inductive effects, the primary amine (N4) is less sterically hindered. This application note provides validated protocols to control this selectivity, focusing on N1-arylation as the primary scaffold-building step. We outline two distinct strategies:

  • The Robust Route: Protection-group directed synthesis (High fidelity).[1]

  • The Direct Route: Catalyst-controlled selective arylation (High efficiency).[1]

Strategic Decision Making

The choice of method depends heavily on the electronic nature of the arylating agent and the tolerance for multi-step synthesis.

Decision Tree: Method Selection

ReactionStrategy Start Substrate: 4-Aminopiperidine + Aryl Halide (Ar-X) CheckElect Electronic Nature of Ar-X? Start->CheckElect EWG Electron Deficient (e.g., 4-F-NO2-Benzene) CheckElect->EWG EWG Present Neutral Electron Neutral/Rich (e.g., Bromobenzene) CheckElect->Neutral No EWG SnAr Method A: SnAr (Nucleophilic Aromatic Substitution) EWG->SnAr PdCat Method B: Buchwald-Hartwig (Pd-Catalyzed) Neutral->PdCat Result1 Protocol 1: Direct SnAr (Favors N1) SnAr->Result1 High Temp Direct Direct Selectivity? (Risky for diarylation) PdCat->Direct Speed Needed Protect Protection Strategy (1-Boc-4-aminopiperidine) PdCat->Protect Purity Critical Result2 Protocol 2: RuPhos Pd G4 (Favors N1) Direct->Result2 Result3 Protocol 3: Protection Route (Guaranteed N1 Selectivity) Protect->Result3

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile properties and purity requirements.

The Chemoselectivity Challenge

In uncatalyzed systems (SnAr), the secondary amine (N1) is typically the dominant nucleophile (


) due to the inductive electron donation from the ring carbons, despite the steric penalty. However, in transition-metal-catalyzed systems, the binding affinity of the amine to the metal center and the rate of reductive elimination can alter this selectivity.

Key Insight: To achieve >98% regioselectivity for N1 without protecting groups, one must utilize bulky, electron-rich phosphine ligands (e.g., RuPhos) that sterically crowd the metal center, disfavoring the approach of the more hindered secondary amine less than expected, or exploiting the higher basicity of N1 to accelerate transmetallation.

Experimental Protocols

Protocol A: The "Robust" Route (Protection Strategy)

Best for: Scale-up, expensive aryl halides, and strict GMP requirements. Concept: Use commercially available N-Boc-4-aminopiperidine (protecting N4) to force reaction at N1.[1]

Step 1: N1-Arylation of N-Boc-4-aminopiperidine[1]
  • Substrate: 1-Boc-4-aminopiperidine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 - 1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃[1]

  • Ligand: RuPhos or XantPhos (2-4 mol%)[1]

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Conditions: 80–100°C, 4–12 hours, Inert Atmosphere (Ar/N₂).[1]

Procedure:

  • Charge a reaction vial with Pd(OAc)₂, RuPhos, and NaOtBu.

  • Purge with Argon for 5 minutes.

  • Add anhydrous Toluene (0.2 M concentration relative to amine).

  • Add the Aryl Halide and 1-Boc-4-aminopiperidine.

  • Seal and heat to 100°C. Monitor by LCMS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Deprotection (TFA or HCl)[1]
  • Dissolve the N1-arylated intermediate in DCM.[1]

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours.

  • Concentrate to yield the N1-aryl-4-aminopiperidine salt.[1]

Protocol B: Direct N1-Arylation (SnAr)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 2-chloropyridine).[1] Mechanism: Nucleophilic Aromatic Substitution.[1][2]

Reagents:

  • Substrate: 4-Aminopiperidine (1.0 equiv)

  • Electrophile: Ar-F or Ar-Cl (with EWG) (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)[1]

  • Solvent: DMSO or DMF (Polar Aprotic is essential)

  • Temp: 80–120°C

Procedure:

  • Dissolve 4-aminopiperidine in DMSO (0.5 M).

  • Add K₂CO₃.[1][3]

  • Add the aryl halide slowly at RT (exothermic reaction possible).

  • Heat to 90°C.

  • Critical Step: Monitor closely. The secondary amine (N1) reacts first.[1][4][5] If the reaction runs too long or too hot, N4 will react, forming the diarylated impurity.

  • Quench: Pour into ice water. The mono-arylated product often precipitates.[1]

Protocol C: Direct Selective N1-Arylation (Buchwald-Hartwig)

Best for: Rapid library synthesis where protection/deprotection is too slow.[1] Technology: 4th Generation Palladacycles (Pre-catalysts).[1]

Rationale: The RuPhos ligand is exceptionally good at coupling secondary amines.[1] By using RuPhos Pd G4 , we generate the active mono-ligated Pd(0) species immediately, promoting the cycle before the primary amine (N4) can compete effectively.

Reagents:

  • Substrate: 4-Aminopiperidine (1.0 equiv)

  • Aryl Halide: Ar-Br (1.0 equiv)[1][3][6]

  • Catalyst: RuPhos Pd G4 (1–3 mol%)

  • Base: LiHMDS (2.0 equiv) or NaOtBu (2.0 equiv)[1]

    • Note: LiHMDS is preferred if the substrate has base-sensitive groups.[1]

  • Solvent: THF or Toluene (Anhydrous)

  • Temp: 60–80°C

Procedure:

  • In a glovebox or under strict Argon flow, add RuPhos Pd G4 and base to a vial.

  • Add 4-aminopiperidine and Aryl Bromide.

  • Add solvent (THF, 0.2 M).[1]

  • Stir vigorously at 60°C.

  • Endpoint: usually < 4 hours.

Comparative Data Analysis

ParameterProtocol A (Protected)Protocol B (SnAr)Protocol C (Direct Pd)
N1 Selectivity >99% (Guaranteed)85–95% (Substrate dependent)90–98% (Ligand dependent)
Step Count 3 (Protect-Couple-Deprotect)11
Substrate Scope Broad (EWG & EDG)Narrow (EWG only)Broad (EWG & EDG)
Cost High (Reagents + Time)LowModerate (Catalyst cost)
Scalability ExcellentGoodModerate

Workflow Visualization

Workflow cluster_Direct Direct Route (Protocol C) cluster_Protected Protected Route (Protocol A) Input Start: 4-Aminopiperidine Mix Mix: Ar-Br + RuPhos Pd G4 + Base (LiHMDS) Input->Mix Fast Track Boc 1. Boc-Protection (Boc2O) Input->Boc High Purity Track Heat Heat: 60°C, THF Mix->Heat Output Final Product: N1-Aryl-4-Aminopiperidine Heat->Output Couple 2. Coupling (Pd-Cat / Ar-X) Boc->Couple Deprotect 3. Deprotection (TFA/DCM) Couple->Deprotect Deprotect->Output

Figure 2: Comparison of the Direct vs. Protected workflow. The Protected route adds steps but guarantees regiochemical purity.

Troubleshooting & Optimization (Expert Insights)

  • Diarylation (N1 + N4):

    • Cause: Excess aryl halide or too high temperature in Protocol B/C.[1]

    • Fix: Use a slight excess of the amine (1.1 equiv) rather than the halide. Lower the temperature by 10°C.

  • Catalyst Poisoning:

    • Cause: Free primary amines can bind tightly to Pd, shutting down the cycle (Protocol C).

    • Fix: Switch to BrettPhos Pd G4 if the reaction stalls; BrettPhos is bulkier and prevents amine inhibition, though it sometimes favors primary amine arylation. For strict N1 selectivity, RuPhos remains the ligand of choice.

  • Purification Difficulties:

    • Insight: 4-aminopiperidines are highly polar.[1] Standard silica chromatography often leads to streaking.[1]

    • Fix: Use amine-functionalized silica or add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (DCM/MeOH mixtures).[1]

References

  • BenchChem Technical Support. (2025).[1][3] Optimization of N-arylation of Piperidin-4-amine. BenchChem Application Notes.[1] Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][7] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Maiti, D., et al. (2011).[1] Ligand-controlled selectivity in the Pd-catalyzed amination of diamines. Chemical Science.[1] Link

  • Sigma-Aldrich. (2024).[1] RuPhos Pd G4 Product Specification and Application Guide.[1]Link[1]

  • Baran Lab. (2023).[1] Haloselectivity and Heterocycle Functionalization Guide.[1]Link[1]

Sources

Definitive Structural Elucidation of 1-(3-Chloropyridin-2-YL)piperidin-4-amine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We present detailed, field-proven protocols for sample preparation, Nuclear Magnetic Resonance (NMR) data acquisition, and in-depth spectral interpretation. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques, this note demonstrates a robust methodology for unambiguous confirmation of the molecular structure, ensuring the highest standards of scientific integrity for research and development applications.

Introduction: The Imperative for Structural Verification

1-(3-Chloropyridin-2-YL)piperidin-4-amine is a bifunctional molecule incorporating a substituted pyridine heterocycle and a piperidine-amine scaffold. Such structures are prevalent in modern pharmacology due to their versatile binding capabilities. For any research or drug development program, absolute certainty of the molecular structure is non-negotiable. NMR spectroscopy stands as the gold standard for the non-destructive, definitive elucidation of organic molecules in solution.[1]

This guide moves beyond a simple listing of steps, explaining the causality behind critical experimental choices—from solvent selection to the strategic application of multi-dimensional NMR experiments—to build a self-validating analytical workflow.

Molecular Framework and Analytical Strategy

A successful NMR analysis begins with a clear understanding of the target molecule's topology. The structure of 1-(3-Chloropyridin-2-YL)piperidin-4-amine presents distinct regions for analysis: a trisubstituted aromatic pyridine ring and a saturated aliphatic piperidine ring.

Based on the structure's asymmetry, we anticipate:

  • ¹H NMR: Three unique signals for the pyridine protons, seven unique signals for the piperidine protons (assuming a stable chair conformation leading to distinct axial and equatorial environments), and a signal for the primary amine protons.

  • ¹³C NMR: Five distinct signals for the pyridine carbons and four for the piperidine carbons.

The analytical strategy is to first acquire high-resolution 1D spectra (¹H and ¹³C) and then employ 2D correlation experiments to piece the spin systems together, confirming connectivity across the entire molecular scaffold.

Caption: Numbering scheme for 1-(3-Chloropyridin-2-YL)piperidin-4-amine.

Experimental Protocols

Protocol 1: High-Integrity Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample preparation.[1] This protocol is designed to produce a homogenous, particulate-free solution optimized for high-resolution NMR.

Causality Behind Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over the more common chloroform-d (CDCl₃). The target molecule's primary amine group imparts significant polarity and hydrogen-bonding capability. DMSO-d₆ is an excellent polar solvent that will fully solubilize the analyte and, importantly, slow the rate of proton exchange for the -NH₂ group, often allowing its signal to be observed as a broader peak rather than being exchanged into obscurity.[2][3][4]

  • Concentration: A concentration of 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of solvent provides an optimal balance between signal strength and potential viscosity-induced line broadening.[5][6]

  • Standard: Tetramethylsilane (TMS) is used as the internal chemical shift reference (δ = 0.00 ppm). Its single, sharp resonance appears upfield of most organic signals, is chemically inert, and is volatile for easy removal if sample recovery is needed.[7][8][9][10]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H analysis (or 20-50 mg for ¹³C) into a clean, dry vial.

  • Solubilization: Add 0.7 mL of DMSO-d₆ containing 0.03% v/v TMS to the vial. Vortex the mixture until the solid is completely dissolved. A clear, homogenous solution is required.[1]

  • Filtration & Transfer: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any microscopic particulate matter that would degrade magnetic field homogeneity and spectral resolution.[6]

  • Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL) to position the sample correctly within the instrument's detection coil.[6][11]

  • Final Steps: Cap the NMR tube securely, wipe the outside with a lint-free tissue, and label it clearly.

Sample_Prep_Workflow cluster_prep Protocol 1: Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 + TMS weigh->dissolve Add 0.7 mL filter 3. Filter through Glass Wool dissolve->filter Vortex transfer 4. Transfer to NMR Tube (4-5 cm) filter->transfer ready Sample Ready for Analysis transfer->ready

Caption: Workflow for preparing high-quality NMR samples.

Protocol 2: Spectroscopic Data Acquisition

This protocol outlines the acquisition of a comprehensive dataset for full structural assignment on a standard 400 MHz spectrometer.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton spectrum.

    • Key Parameters: 30° pulse angle, 16-32 scans, 2-second relaxation delay.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Inverse-gated broadband proton-decoupled carbon spectrum.

    • Rationale: Broadband decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.

    • Key Parameters: 512-1024 scans, 2-second relaxation delay.

  • DEPT-135 Acquisition:

    • Experiment: Distortionless Enhancement by Polarization Transfer with a final 135° pulse.

    • Rationale: This experiment is essential for determining carbon multiplicity. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons are not observed.[12][13][14][15]

  • ¹H-¹H COSY Acquisition:

    • Experiment: Correlation Spectroscopy.

    • Rationale: This 2D experiment reveals which protons are spin-spin coupled, typically those separated by two or three bonds. It is invaluable for tracing proton connectivity within the pyridine and piperidine rings.[16][17][18]

  • ¹H-¹³C HSQC Acquisition:

    • Experiment: Heteronuclear Single Quantum Coherence.

    • Rationale: This experiment generates a 2D map correlating each proton signal to the carbon signal it is directly attached to, providing definitive ¹H-C¹ attachments.[16][19][20]

NMR_Strategy node_1d node_1d node_2d node_2d node_info node_info node_final node_final H1 1H NMR Proton_Info Proton Environments & Ratios H1->Proton_Info C13 13C NMR Carbon_Info Carbon Environments C13->Carbon_Info DEPT DEPT-135 Multiplicity_Info CH, CH2, CH3 ID DEPT->Multiplicity_Info COSY 1H-1H COSY HH_Connectivity Proton Neighbors COSY->HH_Connectivity HSQC 1H-13C HSQC CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity Structure Unambiguous Structure Elucidation Proton_Info->Structure Carbon_Info->Structure Multiplicity_Info->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: Integrated NMR experiments for complete structure elucidation.

Predicted Spectral Data and Interpretation

The following tables summarize the expected NMR data for 1-(3-Chloropyridin-2-YL)piperidin-4-amine in DMSO-d₆. The interpretation explains the reasoning behind the predicted chemical shifts and coupling patterns. Data processing can be performed using standard software like Mnova, TopSpin, or the web-based NMRium.[21][22][23]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Atom No.Predicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H5'8.15ddJ = 4.8, 1.51HPyridine
H4'7.80ddJ = 7.6, 4.81HPyridine
H6'7.05ddJ = 7.6, 1.51HPyridine
H2'ax, H6'ax3.90dJ ≈ 13.02HPiperidine (axial)
H2'eq, H6'eq3.10dddJ ≈ 13.0, 4.0, 2.02HPiperidine (equatorial)
H42.80m1HPiperidine (axial)
H3'ax, H5'ax1.85qdJ ≈ 12.0, 4.02HPiperidine (axial)
NH₂1.65br s2HAmine
H3'eq, H5'eq1.40dqJ ≈ 12.0, 3.52HPiperidine (equatorial)
Table 2: Predicted ¹³C NMR & DEPT-135 Data (101 MHz, DMSO-d₆)
Atom No.Predicted δ (ppm)DEPT-135 PhaseAssignment
C2'158.0AbsentQuaternary C (Pyridine)
C5'146.5PositiveCH (Pyridine)
C4'138.0PositiveCH (Pyridine)
C3'120.5AbsentQuaternary C (Pyridine)
C6'118.0PositiveCH (Pyridine)
C2', C6'51.5NegativeCH₂ (Piperidine)
C449.0PositiveCH (Piperidine)
C3', C5'32.5NegativeCH₂ (Piperidine)

Interpretation Walkthrough:

  • Pyridine Region (¹H: 7.0-8.2 ppm; ¹³C: 115-160 ppm):

    • The three pyridine protons appear as distinct doublets of doublets, consistent with their coupling to two different neighbors. H5' is furthest downfield due to deshielding from the adjacent ring nitrogen.

    • The ¹³C spectrum shows five signals. C2', being attached to two nitrogen atoms (ring and piperidine), is the most downfield quaternary carbon. C3', attached to the electron-withdrawing chlorine, is also a quaternary carbon.

  • Piperidine Region (¹H: 1.4-4.0 ppm; ¹³C: 30-55 ppm):

    • The piperidine ring exists in a chair conformation, resulting in chemically distinct axial and equatorial protons.

    • Protons on C2' and C6' are adjacent to the electron-withdrawing pyridine ring and are shifted significantly downfield. The axial protons (H2'ax, H6'ax) typically appear further downfield than their equatorial counterparts.

    • The DEPT-135 spectrum is crucial here, showing two negative signals for the two sets of CH₂ carbons (C2'/C6' and C3'/C5') and one positive signal for the CH carbon (C4).

  • Amine Group (-NH₂):

    • The amine protons typically appear as a broad singlet around 1.65 ppm in DMSO-d₆. To confirm this assignment, a D₂O shake experiment can be performed. After adding a drop of D₂O and re-acquiring the ¹H spectrum, this signal will disappear due to proton-deuterium exchange.

Conclusion

The structural integrity of 1-(3-Chloropyridin-2-YL)piperidin-4-amine can be unequivocally confirmed through the systematic application of 1D and 2D NMR spectroscopy. The protocols detailed in this application note provide a robust and reliable workflow, from meticulous sample preparation to strategic data acquisition and interpretation. This multi-faceted approach ensures the generation of high-quality, unambiguous data essential for advancing discovery and development programs in the chemical and pharmaceutical sciences.

References

  • Wikipedia. Tetramethylsilane. [Link]

  • Save My Exams. (2025-02-12). Tetramethylsilane (TMS) & Deuterated Solvents. [Link]

  • Chemistry Stack Exchange. (2016-03-14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • Chemistry Stack Exchange. (2016-03-14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • NMRium. The next-generation NMR software. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

  • Georgia Tech NMR Center. Recommended Software for NMR Data Process. [Link]

  • American Chemical Society. (2021-03-29). Tetramethylsilane. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Bruker. Analysis Software. [Link]

  • Al-dujaili, A. H., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • PubChem. 1-(3-Chloropyrazin-2-yl)piperidin-4-amine. [Link]

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... - Supporting Information. [Link]

  • University College London. Sample Preparation. [Link]

  • BioChromato. (2018-12-07). NMR solvent selection - that also allows sample recovery. [Link]

  • Chemical-Suppliers.com. 1-(3-CHLOROPYRIDIN-2-YL)PIPERIDIN-4-AMINE. [Link]

  • YouTube. (2017-06-01). Solvents in NMR Spectroscopy. [Link]

  • Puszko, A., et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • PubChem. 1-[(3-Chloropyridin-4-yl)methyl]piperidin-3-amine. [Link]

  • University of Calgary. 13C NMR Spectroscopy. [Link]

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • University of Victoria. (2017-05-01). Appendix VI: DEPT, COSY and HETCOR...[Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. (2024-10-04). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. DEPT. [Link]

  • Nanalysis. (2015-11-19). DEPT: A tool for 13C peak assignments. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions...[Link]

  • ResearchGate. (2025-08-07). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group...[Link]

  • YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Appchem. 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(2-fluorophenyl)ethan-1-one. [Link]

  • Science.gov. cosy hsqc hmbc: Topics. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Queen's University. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chloropyridin-2-YL)piperidin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a substituted pyridine ring with a piperidine core, is a common feature in a variety of biologically active compounds. Accurate characterization and quantification of this molecule are paramount for its development and application in pharmaceutical research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical platform for the sensitive and specific determination of such compounds.[1][2]

This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine. We will explore its anticipated ionization and fragmentation behavior, present a detailed protocol for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS), and discuss the interpretation of the resulting mass spectra. The methodologies outlined herein are designed to be a robust starting point for researchers, scientists, and drug development professionals.

Molecular Properties and Expected Ionization

The chemical structure of 1-(3-Chloropyridin-2-YL)piperidin-4-amine contains several key features that dictate its behavior in a mass spectrometer. The presence of two basic nitrogen atoms, one in the piperidine ring and one in the pyridine ring, makes it highly amenable to protonation. Therefore, electrospray ionization (ESI) in the positive ion mode is the recommended technique for generating the protonated molecule, [M+H]⁺.

Table 1: Physicochemical Properties of 1-(3-Chloropyridin-2-YL)piperidin-4-amine

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClN₄Inferred from structure
Monoisotopic Mass226.0985 DaCalculated
Average Mass226.71 g/mol Calculated
pKa (most basic)~9.5 (Piperidine N)Estimated

Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) is crucial for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification.[3] The fragmentation of 1-(3-Chloropyridin-2-YL)piperidin-4-amine is expected to be directed by the charge localization on the protonated nitrogen atoms and the relative bond strengths within the molecule.

The primary fragmentation pathways are likely to involve:

  • Piperidine Ring Cleavage: The saturated piperidine ring is susceptible to ring-opening and fragmentation, a common characteristic of piperidine-containing compounds.[4][5][6] This can lead to the loss of neutral fragments and the formation of stable iminium ions.

  • Loss of Ammonia: The primary amine group on the piperidine ring can be eliminated as a neutral loss of ammonia (NH₃).

  • Pyridine Ring Fragmentation: The substituted pyridine ring can also undergo fragmentation, although it is generally more stable than the piperidine ring.

  • Loss of Chlorine: The chlorine atom can be lost as a radical or as HCl, although the latter is less common in ESI.

Experimental Workflow

A typical LC-MS/MS workflow for the analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine is depicted below. This process ensures efficient separation from complex matrices and highly selective detection.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Stock Solution (Methanol) s_dilute Serial Dilution (Mobile Phase) s_prep->s_dilute s_filter Syringe Filtration (0.22 µm) s_dilute->s_filter lc UPLC Separation (C18 Column) s_filter->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (CID) ms->msms d_acquire Data Acquisition msms->d_acquire d_process Peak Integration & Quantification d_acquire->d_process d_report Reporting d_process->d_report

Caption: LC-MS/MS workflow for the analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine.

Protocols

Sample Preparation

This protocol provides a general framework. Optimization may be necessary depending on the specific sample matrix.

Materials:

  • 1-(3-Chloropyridin-2-YL)piperidin-4-amine reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with a mixture of 50:50 methanol:water containing 0.1% formic acid to prepare a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL).

  • Sample Filtration: Filter the final diluted standards and any prepared samples through a 0.22 µm syringe filter into autosampler vials.

LC-MS/MS Instrumentation and Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument being used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Tandem MS (MS/MS)
Precursor Ion (m/z)227.1 (for [M+H]⁺)
Collision Energy10-40 eV (optimization required)

Predicted Fragmentation Pattern and Data Interpretation

Based on the principles of mass spectrometry and the known fragmentation of similar structures, a predicted fragmentation pathway for 1-(3-Chloropyridin-2-YL)piperidin-4-amine is proposed.

fragmentation M [M+H]⁺ m/z = 227.1 F1 Fragment 1 Loss of NH₃ m/z = 210.1 M->F1 - NH₃ F2 Fragment 2 Piperidine Ring Cleavage m/z = 127.1 M->F2 - C₅H₉N₂ F3 Fragment 3 Chloropyridine Ion m/z = 112.0 F2->F3 - CH₄

Caption: Predicted fragmentation pathway of 1-(3-Chloropyridin-2-YL)piperidin-4-amine.

Interpretation:

  • [M+H]⁺ (m/z 227.1): The protonated molecular ion.

  • Fragment 1 (m/z 210.1): Resulting from the neutral loss of ammonia from the 4-amino group of the piperidine ring.

  • Fragment 2 (m/z 127.1): A plausible fragment arising from the cleavage of the bond between the pyridine and piperidine rings, with charge retention on the substituted pyridine fragment.

  • Fragment 3 (m/z 112.0): The chloropyridine cation, which could be formed from further fragmentation.

The relative abundance of these fragment ions will depend on the collision energy used. By monitoring specific precursor-to-product ion transitions (e.g., 227.1 -> 210.1 and 227.1 -> 127.1), a highly selective and sensitive quantification method can be developed.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of 1-(3-Chloropyridin-2-YL)piperidin-4-amine. The proposed LC-MS/MS method, utilizing electrospray ionization in positive mode, offers a robust framework for the identification and quantification of this compound. The predicted fragmentation patterns serve as a valuable starting point for method development and structural elucidation. Researchers are encouraged to optimize the provided protocols for their specific instrumentation and analytical needs to achieve the highest level of performance.

References

  • National Center for Biotechnology Information. (n.d.). 4-(3-Chloropyridin-2-yl)piperazin-1-amine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Gomez-Perez, S., Le, T. D., & Tufenkji, N. (2015). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 26(1), 103–111.
  • Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, N. N. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5003.
  • Márquez-Sillero, I., Cárdenas, S., & Valcárcel, M. (2010). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
  • de Freitas, L. A. R. S., da Silva, G. N., & de Souza, G. H. B. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284.
  • Wikipedia. (2024, January 23). Tandem mass spectrometry. Retrieved from [Link]

  • Tsuchiya, Y., & Tsuchiya, M. (1978). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 56(12), 1635-1640.

Sources

Application Note: Process Scale-Up for 1-(3-Chloropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

This guide addresses the scalable synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS: 871022-14-9), a critical pharmacophore in the development of allosteric SHP2 inhibitors (e.g., TNO155 analogs). The synthesis hinges on the regioselective nucleophilic aromatic substitution (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) of 2,3-dichloropyridine.[1]

Unlike bench-scale preparations that rely on chromatography, this protocol focuses on process intensification principles: optimizing regioselectivity through solvent effects, controlling exotherms, and utilizing salt formation for purification to eliminate silica gel chromatography at scale.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Retrosynthetic Analysis & Strategic Design

The synthesis is designed as a two-step sequence:

  • Regioselective

    
     Coupling:  Reaction of 2,3-dichloropyridine with tert-butyl piperidin-4-ylcarbamate.
    
  • Deprotection: Acid-mediated cleavage of the Boc group to yield the target amine, typically isolated as a dihydrochloride salt for stability.

Critical Quality Attribute (CQA) - Regioselectivity: The core challenge is distinguishing between the C2 and C3 chlorine atoms.

  • C2 Position: Activated by the adjacent pyridine nitrogen (ortho-effect), which stabilizes the Meisenheimer complex intermediate.

  • C3 Position: Deactivated relative to C2; substitution here is a common impurity (typically <5% under optimized conditions).

  • Control Strategy: Use of polar aprotic solvents (DMSO or NMP) enhances the rate of the C2 attack significantly more than the C3 attack compared to non-polar solvents, maximizing the regiomeric ratio (rr).

Detailed Experimental Protocols

Reaction: 2,3-Dichloropyridine + tert-Butyl piperidin-4-ylcarbamate


tert-Butyl (1-(3-chloropyridin-2-yl)piperidin-4-yl)carbamate.
  • Reagents:

    • 2,3-Dichloropyridine (1.0 equiv)[1]

    • tert-Butyl piperidin-4-ylcarbamate (1.05 equiv)

    • Potassium Carbonate (

      
      ), anhydrous, milled (2.0 equiv)
      
    • Solvent: DMSO (5 vol relative to pyridine mass)

  • Protocol:

    • Charging: To a reactor inerted with

      
      , charge DMSO, 2,3-dichloropyridine, and milled 
      
      
      
      . Note: Milling the base increases surface area, critical for heterogeneous
      
      
      kinetics.
    • Addition: Add tert-butyl piperidin-4-ylcarbamate in portions at ambient temperature.

    • Reaction: Heat the slurry to 100–110 °C . Agitate vigorously.

    • IPC (In-Process Control): Monitor by HPLC after 12 hours. Target conversion >98%. Monitor the formation of the bis-substituted impurity (substitution at both C2 and C3), which occurs if temperature exceeds 130 °C.

    • Workup (Quench & Precipitation): Cool to 40 °C. Slowly add Water (10 vol) dropwise. The product will precipitate as a beige solid.

    • Isolation: Filter the slurry. Wash the cake with Water (3 x 2 vol) to remove residual DMSO and inorganic salts.

    • Drying: Vacuum dry at 50 °C.

Reaction: Boc-Intermediate + HCl


 Product 

2HCl
  • Reagents:

    • Boc-Intermediate (from Step 1)

    • HCl in Isopropanol (5–6 N, 4.0 equiv)

    • Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc)

  • Protocol:

    • Dissolution: Suspend the Boc-intermediate in IPA (6 vol) at 20–25 °C.

    • Acidification: Dosing of HCl/IPA solution over 1 hour, maintaining internal temperature <35 °C (exothermic deprotection).

    • Digestion: Heat to 50 °C for 2 hours to ensure complete evolution of isobutylene gas and conversion.

    • Crystallization: Cool to 0–5 °C and age for 2 hours. The dihydrochloride salt crystallizes efficiently from IPA.

    • Filtration: Filter the white crystalline solid. Wash with cold IPA.

    • Drying: Dry under vacuum at 45 °C. Note: Ensure humidity control during packaging, as the dihydrochloride salt can be hygroscopic.

Data Summary & Specifications
ParameterSpecification / ResultRationale
Step 1 Yield 85–92%High efficiency due to precipitation workup.
Step 2 Yield 90–95%Loss limited to mother liquor solubility.
Regioselectivity >20:1 (C2:C3)Controlled by electronic activation of C2.
Appearance White to Off-white SolidColored impurities removed via salt rejection.
Purity (HPLC) >99.0% a/aRequired for pharmaceutical intermediates.
Residual Solvent DMSO < 5000 ppmEfficient water wash required in Step 1.

PART 3: VISUALIZATION & FORMATTING

Workflow Diagram

The following diagram illustrates the reaction logic, critical process parameters (CPPs), and impurity control points.

SynthesisWorkflow Start Raw Materials: 2,3-Dichloropyridine N-Boc-4-aminopiperidine Step1 Step 1: SnAr Coupling Solvent: DMSO, Base: K2CO3 Temp: 110°C Start->Step1 Charge Reactor Intermediate Intermediate: N-Boc-1-(3-chloropyridin-2-yl) piperidin-4-amine Step1->Intermediate >98% Conv. Impurity Control Point: C3-Regioisomer Rejection (via Water Precipitation) Step1->Impurity Minor Pathway Intermediate->Impurity Purification Step2 Step 2: Deprotection Reagent: HCl/IPA Temp: 50°C Impurity->Step2 Filtered Solid Final Final Product: 1-(3-Chloropyridin-2-yl) piperidin-4-amine 2HCl Step2->Final Crystallization

Figure 1: Process flow diagram for the synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine, highlighting the critical purification node at the intermediate stage.

References

  • Regioselectivity in Pyridine SnAr

    • Title: Regioselective nucleophilic aromatic substitution of 2,3-dichloropyridine.[1]

    • Source: BenchChem Application Notes / Journal of Heterocyclic Chemistry.
    • Context: Establishes the electronic basis for C2 displacement preference over C3.
  • Title: Discovery of SHP2 allosteric inhibitors (TNO155 analogs).
  • Scale-Up Protocols for Aminopiperidines

    • Title: Practical Synthesis of Piperidine Deriv
    • Source: Organic Process Research & Development (OPRD).[2]

    • Context: General methodologies for handling N-Boc deprotection and salt form
    • URL:[Link]

Sources

use of 1-(3-Chloropyridin-2-YL)piperidin-4-amine in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Using 1-(3-Chloropyridin-2-yl)piperidin-4-amine

Executive Summary

This guide details the application of 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS: 777009-05-9) as a high-value scaffold in parallel medicinal chemistry. This building block features a "privileged" 3-chloropyridine moiety—a pharmacophore validated in Smoothened (SMO) antagonists, CCR5 inhibitors, and various GPCR ligands—linked to a piperidine core with a reactive primary amine handle.

The protocols herein describe purification-free parallel synthesis workflows (Amide, Urea, and Sulfonamide library generation) utilizing polymer-supported scavenger resins. These methods ensure high purity (>90%) and rapid turnaround for SAR (Structure-Activity Relationship) exploration.

Chemical Profile & Handling

PropertyDataRelevance to Automation
Structure

(Analogous Core)
4-position primary amine is the sole nucleophile; Pyridine N is deactivated by 3-Cl steric/electronic effects.
Molecular Weight 211.69 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
Solubility DMSO, DMF, DCM, MeOHCompatible with standard liquid handling robotics (Tecan, Hamilton).
pKa (Calc) ~10.5 (Primary Amine)Requires buffering (DIEA/TEA) in coupling reactions.
Storage 2-8°C, HygroscopicStore under inert atmosphere (N2/Ar) to prevent carbamate formation.

Handling Precaution: The 3-chloropyridine ring is electron-deficient. While stable under standard coupling conditions, avoid strong nucleophiles (e.g., thiols, alkoxides) at elevated temperatures (>100°C) to prevent SNAr displacement of the chlorine atom.

Strategic Library Design

The primary amine at the 4-position serves as the "diversity vector." The 3-chloropyridine acts as the "anchor," providing hydrophobic interactions and halogen bonding capabilities in protein binding pockets.

Workflow Logic:

  • Input: 1-(3-Chloropyridin-2-yl)piperidin-4-amine (Constant).

  • Diversity: Set of 96 Carboxylic Acids / Sulfonyl Chlorides / Isocyanates.

  • Process: Parallel Reaction

    
     Scavenger Resin Cleanup 
    
    
    
    Filtration
    
    
    LC-MS.

LibraryDesign cluster_0 Automated Workflow Amine Scaffold: 1-(3-Chloropyridin-2-yl) piperidin-4-amine Reaction Parallel Coupling (96-well Plate) Amine->Reaction Constant (1.0 eq) Reagents Diversity Set: (R-COOH, R-SO2Cl, R-NCO) Reagents->Reaction Excess (1.5 eq) Scavenging Resin Cleanup (PS-Trisamine / PS-NCO) Reaction->Scavenging Crude Mix Product Final Library (Amides, Sulfonamides, Ureas) Scavenging->Product Filtration

Figure 1: Hub-and-Spoke library design workflow. The scaffold acts as the central hub reacting with diverse electrophiles.

Detailed Experimental Protocols

Protocol A: Amide Library Construction (HATU Activation)

Target: Acylation of the primary amine.

Rationale: We utilize HATU for rapid, high-yield coupling. To avoid column chromatography, we employ Excess Acid (1.5 eq) to drive the amine (limiting reagent) to completion, then scavenge the unreacted acid and activated esters using PS-Trisamine .

Materials:

  • Scaffold: 0.1 M solution in DMF.

  • Acids: 0.1 M solution in DMF (Diversity set).

  • HATU: 0.1 M solution in DMF.

  • DIEA (Diisopropylethylamine): Neat.

  • Scavenger Resin: PS-Trisamine (Loading ~4.0 mmol/g).

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL of Scaffold solution (10 µmol, 1.0 eq).

  • Base Addition: Add 5 µL of neat DIEA (3.0 eq).

  • Activation: In a separate plate, mix 150 µL of Acid solution (15 µmol, 1.5 eq) with 150 µL of HATU solution (15 µmol, 1.5 eq). Shake for 5 mins.

  • Coupling: Transfer the activated acid mixture to the Scaffold plate.

  • Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

  • Scavenging (The Cleanup):

    • Add 100 mg of PS-Trisamine resin to each well.

    • Mechanism:[1][2][3] The primary amine on the resin reacts with excess activated ester/acid, covalently binding the impurities to the bead.

    • Shake vigorously for 4 hours.

  • Filtration: Filter the supernatant into a receiving plate. Wash resin with 200 µL DCM.

  • Dry Down: Evaporate solvent (SpeedVac) to yield pure amide.

Protocol B: Sulfonamide/Urea Library (Electrophile Scavenging)

Target: Reaction with Sulfonyl Chlorides or Isocyanates.

Rationale: Sulfonyl chlorides and isocyanates are highly reactive. We use them in excess (1.5 eq) to ensure the scaffold is fully consumed. The excess electrophile is then "quenched" by a scavenger resin.

Materials:

  • Scaffold: 0.1 M in DCM (or DMF if solubility is an issue).

  • Electrophiles (R-SO2Cl or R-NCO): 0.1 M in DCM.

  • Base: TEA (Triethylamine).

  • Scavenger Resin: PS-Trisamine (or PS-Aminomethyl).

Step-by-Step Procedure:

  • Setup: Add 100 µL Scaffold solution (10 µmol) to the plate.

  • Base: Add 5 µL TEA (only for Sulfonyl Chlorides; not needed for Isocyanates).

  • Reaction: Add 150 µL Electrophile solution (15 µmol, 1.5 eq).

  • Incubation: Shake at RT for 12 hours.

  • Scavenging:

    • Add 100 mg PS-Trisamine resin.

    • Mechanism:[1][2][3] Resin-NH2 + Excess R-SO2Cl

      
       Resin-NH-SO2-R (Solid Waste).
      
    • Shake for 4 hours.

  • Workup: Filter and evaporate.

Analytical Validation (QC)

For high-throughput libraries, random sampling (10% of plate) or full-plate LC-MS is required.

LC-MS Conditions (Standard):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase A: H2O + 0.1% Formic Acid.

  • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 3.5 min.

  • Detection: UV (254 nm) and ESI+ (Mass Range 150–800 Da).

Acceptance Criteria:

  • Purity: > 85% by UV AUC.

  • Identity: [M+H]+ observed within ±0.5 Da.

  • Common Failure Mode: Presence of unreacted amine (mass 211.7) indicates insufficient electrophile or wet solvents (hydrolysis of chloride).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the chemical pathways utilized in these protocols, highlighting the role of the scavenger resin in ensuring purity.

ReactionPathways Scaffold 1-(3-Chloropyridin-2-yl) piperidin-4-amine Intermediate Reaction Mixture: Product + Excess Electrophile Scaffold->Intermediate Coupling Electrophile Excess Electrophile (Acid-HATU / R-SO2Cl) Electrophile->Intermediate Resin PS-Trisamine Resin (Polymer-Supported Amine) Intermediate->Resin Add Scavenger Final Pure Product (Solution Phase) Intermediate->Final Filtration Trapped Solid Waste: Resin-Bound Electrophile Resin->Trapped Covalent Capture

Figure 2: Scavenger resin mechanism. Excess electrophiles are covalently trapped on the solid phase, leaving pure product in solution.

References

  • Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Parallel Synthesis Protocols: "Strategies in Organic Synthesis - Scavenger Resins." Wipf Group, University of Pittsburgh, 2004.

  • Amide Coupling Best Practices: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Piperidine Scaffolds in GPCRs: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2021.

  • Compound Data: PubChem CID 11412944 (Related Analog Data).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chloropyridine derivatives.

Sources

Troubleshooting & Optimization

Thermal Safety Response Center: Managing Reaction Exotherms

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-EXP-2024-001 Subject: Scale-Up Safety & Exotherm Management

Core Directive: The Physics of Scale-Up

Read This First: The most dangerous phrase in process chemistry is, "It worked fine on a 5-gram scale."

On a gram scale, your flask has a massive surface-area-to-volume ratio. Heat dissipates almost instantly to the surroundings. When you scale to a kilogram or pilot plant (100L+), that ratio drops roughly by the cube root of the volume increase. Your reactor is no longer a radiator; it is an insulator.

If the rate of heat generation (


) exceeds the rate of heat removal (

), the temperature rises.[1] As temperature rises, reaction rate increases exponentially (Arrhenius Law), generating more heat. This positive feedback loop is Thermal Runaway .
The Runaway Logic Flow

The following diagram illustrates the decision pathway that leads to a thermal event.

ThermalRunaway Start Reaction Initiation HeatGen Heat Generation (Q_gen) Exothermic Reaction Start->HeatGen Check Is Q_gen > Q_rem? HeatGen->Check HeatRem Heat Removal (Q_rem) Cooling Jacket + Evaporation HeatRem->Check TempRise Temperature Rise (Adiabatic Conditions) Check->TempRise Yes Stable Stable Process Check->Stable No RateInc Rate Increase (Arrhenius: k = A*exp(-Ea/RT)) TempRise->RateInc RateInc->HeatGen Positive Feedback Loop Runaway THERMAL RUNAWAY (Explosion/Venting) RateInc->Runaway Limit Exceeded

Figure 1: The Cycle of Thermal Runaway. Note the positive feedback loop where increased temperature accelerates the reaction rate.[1]

Diagnostic Framework: Stoessel’s Criticality Index

Before you run a reaction >100g, you must classify its thermal risk. We use Stoessel’s Criticality Classes (1-5) to determine the required engineering controls.

Key Definitions:

  • 
    :  Process Temperature (Target operating T).
    
  • MTSR (Maximum Temperature of Synthesis Reaction): The temperature the reactor will reach if cooling fails and all remaining reagent reacts adiabatically.

  • MTT (Maximum Technical Temperature): The boiling point of the solvent or the trigger temperature of the relief valve.

  • 
    :  The temperature at which the Time to Maximum Rate (TMR) is 24 hours.[1][2] (The "point of no return" starts here).
    
Criticality Class Assessment Table
ClassScenarioRisk LevelEngineering Requirement
1

Low Standard cooling. The reaction cannot boil the solvent even if cooling fails.
2

Medium Venting required. If cooling fails, the solvent will boil. Ensure reflux condenser capacity >

.
3

High Critical Safety Issue. If the solvent boils off, the dry residue may decompose/explode. Emergency cooling required.
4

Severe Do Not Run. The reaction triggers a secondary decomposition before it boils. You have no evaporative cooling safety net.
5

Extreme Forbidden. You are operating inside the decomposition zone.

Troubleshooting & FAQs (Active Support)

Issue 1: "I'm dosing my reagent, but the temperature isn't rising. Should I increase the dosing rate?"

STATUS: STOP IMMEDIATELY.

The Diagnosis: Reagent Accumulation.[2] This is the most common cause of scale-up explosions (e.g., the Grignard initiation failure). If you add reagent and see no exotherm, the reaction has not started (stalled).

  • The Danger: You are building up a "thermal bomb." When the reaction finally initiates, all the accumulated reagent will react simultaneously. The cooling system designed for a slow addition will be overwhelmed by a "batch" reaction.

The Protocol:

  • Halt Dosing: Stop the pump immediately.

  • Verify Initiation: Check for secondary signs (color change, reflux, gas evolution).

  • Wait: Do not resume dosing until the expected exotherm from the initial portion is observed and subsides.

  • Corrective Action: If initiation fails, quench the batch. Do not try to "force" it with heat while fully loaded with reagents.

Issue 2: "How do I determine the MTSR without blowing up my calorimeter?"

STATUS: USE MICRO-CALORIMETRY.

The Protocol: Differential Scanning Calorimetry (DSC) Screening Never put a gram-scale reaction in a reaction calorimeter (RC1) without a milligram-scale screen.

  • Sample Prep: Prepare 2-5 mg of the reaction mixture in a high-pressure gold-plated crucible (to withstand vapor pressure).

  • Dynamic Scan: Ramp temperature from

    
     to 
    
    
    
    at
    
    
    .
  • Data Analysis:

    • Identify

      
       (Start of exotherm).
      
    • Integrate the peak to find Total Energy (

      
       in J/g).
      
    • Rule of Thumb: If

      
      , the substance has explosive potential. If 
      
      
      
      , a runaway is possible.
  • Calculate

    
    : 
    
    
    
    
    (Assume specific heat capacity
    
    
    for organics if unknown).
Issue 3: "My jacket temperature is -20°C, but the reactor is stuck at 50°C."

STATUS: HEAT TRANSFER LIMITATION.

The Diagnosis: Your


 value (Overall Heat Transfer Coefficient) is too low for the surface area available.


As volume (

) scales by

, Area (

) only scales by

. You have run out of cooling area.

The Protocol:

  • Reduce Dosing Rate: The reaction rate (and thus heat generation rate) in a semi-batch process is controlled by addition speed.

    • Target:

      
      .
      
  • Cryogenic Intervention: If using a standard chiller, switch to a cryostat to increase the

    
     (driving force), but be wary of freezing the reaction wall (fouling), which decreases 
    
    
    
    .

Experimental Workflow: The Safety Screen

Follow this workflow for every new molecule entering scale-up (>100g).

SafetyWorkflow LitSearch 1. Literature Search (Bretherick's / MSDS) DSC 2. DSC Screening (Energy Potential) LitSearch->DSC Decision Energy > 100 J/g? DSC->Decision RC1 3. Reaction Calorimetry (RC1) (Heat Flow vs Time) Decision->RC1 Yes Safe Proceed to Scale-Up (With Engineering Controls) Decision->Safe No ARC 4. Adiabatic Calorimetry (ARC) (Find TMR & T_D24) RC1->ARC If MTSR > MTT RC1->Safe If MTSR < MTT ARC->Safe If T_D24 > 24h Redesign Process Redesign (Change Route/Reagents) ARC->Redesign If T_D24 < 24h

Figure 2: The Process Safety Screening Workflow. DSC determines potential; RC1 determines cooling load; ARC determines time-to-explosion.

Case Study: The Cost of Ignoring MTSR

Incident: T2 Laboratories Explosion (2007). Chemistry: MCMT synthesis (Diglyme solvent, Sodium metal). Failure Mode:

  • Cooling Failure: The cooling water to the reactor failed.

  • Runaway: The reaction exotherm raised the temperature.[1][3][4]

  • Secondary Decomposition: The MTSR of the primary reaction exceeded the decomposition temperature of the diglyme/sodium mixture (

    
    ).
    
  • Result: The secondary decomposition released gas faster than the relief valve could vent. The reactor exploded with the force of 1,400 lbs of TNT, killing 4 people. Lesson: Never design a process where the MTSR enters a zone of secondary decomposition (Criticality Class 4 or 5).

References

  • Stoessel, F. (2008).[5] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[5][6]

  • U.S. Chemical Safety and Hazard Investigation Board (CSB). (2009).[7][8][9] Investigation Report: T2 Laboratories, Inc.[8] Runaway Reaction.

  • Health and Safety Executive (HSE). (2000).[10][11] Designing and Operating Safe Chemical Reaction Processes (HSG143). UK Government.[12]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

  • Urben, P. G. (Ed.).[10][13] (2017).[13] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

Sources

Technical Support Center: Solvent Effects on 1-(3-Chloropyridin-2-YL)piperidin-4-amine Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Chloropyridin-2-yl)piperidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile building block. The choice of solvent is a critical parameter that dictates reaction success, and this guide explains the underlying principles to help you navigate your synthetic challenges.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental reactivity of 1-(3-chloropyridin-2-yl)piperidin-4-amine and the overarching role of the solvent.

Q1: What is the primary mode of reactivity for 1-(3-chloropyridin-2-yl)piperidin-4-amine?

The principal reaction pathway involves the 3-chloropyridin-2-yl moiety. This is an electron-deficient heterocyclic system, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] The chlorine atom at the 3-position is the leaving group, which can be displaced by a variety of nucleophiles. The pyridine nitrogen atom helps to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[1][2]

Q2: Why is solvent selection so critical for SNAr reactions with this compound?

Solvents do more than just dissolve reactants; they actively participate in the reaction at a molecular level.[3] An appropriate solvent can:

  • Enhance Nucleophilicity: By minimizing interactions that would otherwise "cage" the nucleophile.[4]

  • Stabilize Intermediates: By solvating the charged Meisenheimer complex, which lowers the activation energy of the rate-determining step.[5]

  • Improve Solubility: Ensuring that both the substrate and the reagents are in the solution phase to react.[6][7]

Conversely, a poor solvent choice can lead to drastically reduced reaction rates, low yields, or the formation of unwanted side products.[8]

Q3: What are the main classes of solvents I should consider, and what is their general impact?

Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions .[4] They possess large dipole moments that help dissolve polar reagents and stabilize the charged Meisenheimer complex.[10] Crucially, they lack acidic protons and do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can dissolve the substrate but often hinder SNAr reactions. Their acidic protons can form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that significantly reduces its reactivity.[4][8] In some cases, they can even act as competing nucleophiles.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are typically poor choices for SNAr reactions involving charged nucleophiles or intermediates due to their inability to dissolve polar reagents and stabilize charged species.[9] Solubility of 1-(3-chloropyridin-2-yl)piperidin-4-amine is often limited in these solvents.[6]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction shows low or no conversion to the desired product.

  • Probable Cause & Explanation: This is the most common issue and is often linked to poor solubility or insufficient reactivity. The SNAr mechanism's rate-determining step is the initial attack of the nucleophile, which is highly dependent on both the solvent and the nucleophile's intrinsic strength.[1]

  • Recommended Solutions:

    • Verify Solubility: Before starting the reaction, confirm that your substrate, 1-(3-chloropyridin-2-yl)piperidin-4-amine, and your nucleophilic reagent are soluble in the chosen solvent at the reaction temperature. A simple solubility test in a vial can save significant time.

    • Switch to a Polar Aprotic Solvent: If you are using a polar protic or nonpolar solvent, your first step should be to switch to a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP.[11] These are known to accelerate SNAr reactions significantly.[4]

    • Increase Temperature: SNAr reactions often require heating. The rate can be significantly increased by raising the temperature, typically in the range of 80-150 °C. Ensure your chosen solvent has an appropriate boiling point.

    • Consider a Stronger Base: If your nucleophile is an alcohol or a thiol, it must be deprotonated to form the more potent alkoxide or thiolate. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of base and solvent is coupled; for instance, NaH is often used in DMF or THF.

Problem 2: I am observing significant formation of side products.

  • Probable Cause & Explanation: Side product formation can arise from the solvent participating in the reaction or from degradation of starting materials under the reaction conditions. Protic solvents are a common culprit, as they can act as nucleophiles (e.g., solvolysis). The primary amine on the piperidine ring of the starting material can also potentially react under certain conditions, although the SNAr at the chloropyridine position is generally more favorable.

  • Recommended Solutions:

    • Use Anhydrous Solvents: Water is a nucleophile and can lead to hydrolysis by-products. Always use dry, high-purity solvents.

    • Avoid Protic Solvents: If you suspect solvolysis, immediately switch to a polar aprotic solvent.[8]

    • Protecting Groups: If self-reaction or reaction at the piperidin-4-amine is a concern, consider protecting the primary amine with a suitable protecting group (e.g., Boc anhydride) before performing the SNAr reaction.

Problem 3: The reaction rate is extremely slow, even in a polar aprotic solvent.

  • Probable Cause & Explanation: While polar aprotic solvents are ideal, other factors can still limit the reaction rate. The nucleophile may be weak, or there might be significant steric hindrance. The 3-chloro position on the pyridine ring is less activated than the 2- or 4-positions, which can result in slower kinetics.

  • Recommended Solutions:

    • Increase Nucleophile Concentration: Using an excess of the nucleophile (e.g., 1.5 to 3.0 equivalents) can increase the reaction rate according to the law of mass action.

    • Consider Catalysis: If standard SNAr conditions fail, the reaction may be amenable to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).[12][13] This approach uses a different mechanism and can be effective for less reactive aryl chlorides.[11] Solvent choice remains critical for palladium catalysis, with solvents like dioxane, toluene, or DMF often employed.[14][15]

Part 3: Experimental Protocols & Data

Solvent Property Overview and Impact Summary

The following table summarizes the properties of common solvents and their expected influence on SNAr reactions with 1-(3-chloropyridin-2-yl)piperidin-4-amine.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Impact on SNAr Reactivity
DMSO Polar Aprotic47.2189Excellent: Strong stabilization of intermediate, high boiling point allows for a wide temperature range.
DMF Polar Aprotic36.7153Excellent: Similar to DMSO, very effective at accelerating SNAr.[16]
Acetonitrile Polar Aprotic37.582Good: Effective, but lower boiling point limits the reaction temperature.
THF Borderline Aprotic7.666Moderate: Less polar, may not be sufficient for difficult transformations. Often used with strong bases like NaH.
Ethanol Polar Protic24.678Poor: Reduces nucleophilicity via H-bonding; risk of O-ethylation side products.[8]
Methanol Polar Protic32.765Poor: Similar to ethanol, high risk of slowing the reaction and causing side reactions.[17][18]
Toluene Nonpolar2.4111Very Poor: Inadequate for dissolving polar reagents and stabilizing charged intermediates.
Dioxane Nonpolar2.2101Poor for SNAr, but useful for Pd-catalysis: Often used in Buchwald-Hartwig reactions.[13]
General Protocol for a Solvent-Optimized SNAr Reaction

This protocol describes a general procedure for reacting 1-(3-chloropyridin-2-yl)piperidin-4-amine with a generic nucleophile (Nu-H).

Materials:

  • 1-(3-Chloropyridin-2-yl)piperidin-4-amine (1.0 eq)

  • Nucleophile (e.g., a phenol, thiol, or secondary amine) (1.2 eq)

  • Base (e.g., NaH, K₂CO₃, or t-BuOK) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (if solid) and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes to allow for the deprotonation of the nucleophile. If using NaH, stir until hydrogen gas evolution ceases.

  • Substrate Addition: Add 1-(3-chloropyridin-2-yl)piperidin-4-amine to the reaction mixture.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-120 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Part 4: Visualized Workflows and Mechanisms

SNAr Reaction Mechanism

SNAr_Mechanism Reactants Reactants 1-(3-Cl-Py-2-yl)pip-4-amine + Nu⁻ Meisenheimer Meisenheimer Complex (Stabilized by Solvent) Reactants->Meisenheimer 1. Nucleophilic Attack (Rate-Determining Step) Products Products Substituted Product + Cl⁻ Meisenheimer->Products 2. Loss of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Problem: Low Reaction Conversion CheckSolubility Is the substrate fully dissolved at reaction temp? Start->CheckSolubility SolventType What type of solvent are you using? CheckSolubility->SolventType Yes Sol_Dissolve Solution: Increase solvent volume or switch to a better solvent (e.g., DMSO). CheckSolubility->Sol_Dissolve No TempCheck Have you tried increasing the temperature? SolventType->TempCheck Polar Aprotic Sol_SwitchSolvent Solution: Switch to a polar aprotic solvent (DMF, DMSO). SolventType->Sol_SwitchSolvent Protic or Nonpolar Catalysis Consider alternative chemistry: Pd-Catalyzed Cross-Coupling TempCheck->Catalysis Yes, maxed out Sol_IncreaseTemp Solution: Increase temperature in increments (e.g., to 100-120 °C). TempCheck->Sol_IncreaseTemp No Sol_Catalysis Action: Screen Buchwald-Hartwig conditions. Catalysis->Sol_Catalysis

Caption: A decision tree for troubleshooting low-yielding SNAr reactions.

References

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2013). ChemSusChem. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Studies of tertiary amine oxides. Part 14. Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. (1989). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Repositorio UC. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • THE REACTIONS OF SOME ACTIVATED AROMATIC HALIDES WITH PIPERIDINS, AND N-BUTYLANINE IN DIPOLAR APROTIC AND DIPOLAR PROTIC SOLVENTS. DSpace Repository - University of Ibadan. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]

  • Piperidine. Wikipedia. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014). Organic Letters. [Link]

  • N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanesulfonamide. LookChem. [Link]

Sources

Technical Support Center: Optimization of 1-(3-Chloropyridin-2-yl)piperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-23DCP-001 Status: Active Topic: Critical Base Effects & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

User Query: "How does the choice of base impact the yield and selectivity during the synthesis of 1-(3-chloropyridin-2-yl)piperidin-4-amine?"

Technical Response: The synthesis of 1-(3-chloropyridin-2-yl)piperidin-4-amine typically proceeds via a Nucleophilic Aromatic Substitution (


) between 2,3-dichloropyridine  and tert-butyl piperidin-4-ylcarbamate  (4-Boc-aminopiperidine), followed by acidic deprotection.

The base in the first step (


) is not merely an acid scavenger; it is the kinetic gatekeeper . Its physicochemical properties (solubility, pKa, particle size) dictate:
  • Reaction Rate: Neutralization of the generated HCl to drive the equilibrium forward.

  • Regioselectivity: Directing attack to the C2 position over the C4 position.

  • Impurity Profile: Preventing hydrolysis of the sensitive C-Cl bond to a pyridone (OH substitution).

Reaction Pathway Visualization

ReactionPathway SM1 2,3-Dichloropyridine (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS + SM2 SM2 4-Boc-aminopiperidine (Nucleophile) Base Base (K2CO3 / DIPEA) Base->TS Scavenges HCl Int Boc-Intermediate (C2 Substitution) TS->Int Cl- Elimination Side1 Side Product A (Hydrolysis: Pyridone) TS->Side1 Wet Solvent + Strong Base Final Target Product 1-(3-Chloropyridin-2-yl) piperidin-4-amine Int->Final Deprotection (TFA/HCl)

Figure 1: The standard synthetic route. The base is critical in the transition from Starting Materials (SM) to the Intermediate, preventing the dashed-line side reaction.

Technical Deep Dive: The "Base Effect"

The choice of base fundamentally alters the reaction landscape. Below is a comparison of the three most common base classes used for this specific pyridine scaffold.

Comparative Analysis of Bases
Base TypeSpecific ReagentMechanism of ActionProsCons
Inorganic Carbonate

(Standard)
Heterogeneous acid scavenger.High Regioselectivity. Mild enough to prevent side reactions. Low cost.Slow Kinetics. Depends heavily on particle size (surface area). Requires polar solvent (DMSO/DMF).
Tertiary Amine DIPEA (Hünig's Base)Homogeneous proton sponge.Solubility. Good for non-polar solvents.[1] Easy workup (liquid).Competes as Nucleophile. Can occasionally react with electrophile at high T. Lower thermal stability.
Strong Base NaH / LiHMDS Deprotonation (Anionic mechanism).Rapid Kinetics. Forms highly reactive amide anion.High Risk. Promotes hydrolysis (if wet) and bis-substitution. Can strip Cl at C3.[1]
Why is the "Gold Standard" for this Reaction

For 2,3-dichloropyridine, the C2 position is activated for


 by the ring nitrogen. However, the C3-chlorine is sterically crowding the reaction site.
  • Effect: A strong base like NaH creates a "naked" anion that is extremely reactive but less discriminating, potentially attacking C4 or C6.

  • Solution:

    
     provides a "buffered" basic environment. It is not strong enough to deprotonate the amine fully but effective at neutralizing the HCl formed after the nucleophilic attack, shifting the equilibrium to the product without forcing side reactions [1].
    

Troubleshooting Guide & FAQs

Scenario A: "My reaction is stuck at 60% conversion after 24 hours."

Diagnosis: This is a classic "Surface Area Limitation" or "Solvent Effect."

  • Root Cause: In heterogeneous reactions (using

    
    ), the reaction occurs on the surface of the solid base. If the salt byproduct (KCl) coats the base, the reaction stalls.
    
  • Corrective Actions:

    • Grind the Base: Use finely milled/powdered

      
       rather than granular.
      
    • Add Phase Transfer Catalyst: Add 5-10 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate.

    • Switch Solvent: Ensure you are using high-polarity aprotic solvents like DMSO or NMP to stabilize the transition state.

Scenario B: "I see a byproduct with Mass M+16 (or M-18 depending on ionization)."

Diagnosis: Hydrolysis of the Chloropyridine.

  • Root Cause: The presence of water in the solvent combined with the base has converted the 2-Cl or 3-Cl into a hydroxyl group (forming a pyridone).

  • Corrective Actions:

    • Dry Solvents: Use anhydrous DMSO/DMF (stored over molecular sieves).

    • Base Choice: If using hydroxide bases (NaOH/KOH), stop immediately. Switch to anhydrous Carbonates (

      
      ) or anhydrous Amines (
      
      
      
      ).
    • Atmosphere: Run under Nitrogen/Argon balloon.

Scenario C: "I am getting a mixture of regioisomers."

Diagnosis: C4 Attack.[2][3]

  • Root Cause: While C2 is electronically preferred, high temperatures (>120°C) or extremely strong bases can overcome the activation energy difference for C4 attack.

  • Corrective Actions:

    • Lower Temperature: Reduce reaction temperature to 80-90°C.

    • Steric Control: Ensure you are using the Boc-protected piperidine. The steric bulk of the Boc group further discourages attack at the sterically crowded C3-adjacent positions, but oddly, it guides selectivity to C2 by preventing multi-site coordination errors often seen with free amines.

Validated Experimental Protocol

Objective: Synthesis of tert-butyl 1-(3-chloropyridin-2-yl)piperidin-4-ylcarbamate (Intermediate).

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • 4-Boc-aminopiperidine (1.1 equiv)

  • Base: Powdered Anhydrous

    
     (2.5 equiv)
    
  • Solvent: Anhydrous DMSO (5 mL per gram of substrate)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,3-dichloropyridine and 4-Boc-aminopiperidine.

  • Solvation: Add Anhydrous DMSO. Stir until dissolved.

  • Base Addition: Add powdered

    
     in one portion. (Note: The reaction is slightly exothermic; monitor T).
    
  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 12-16 hours.
    
    • Checkpoint: Monitor by LCMS. Look for Product Mass [M+H]+.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Purification: If oil forms, extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      

Step 2: Deprotection (To obtain final amine)

  • Dissolve intermediate in DCM.

  • Add TFA (10-20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate and neutralize with basic resin or

    
     wash to obtain the free base.
    

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Impurity/Byproduct? Start->Issue2 Sol1 Check Base Particle Size (Grind K2CO3) Issue1->Sol1 Yes ImpurityType Identify Mass Shift Issue2->ImpurityType Sol2 Increase Temp to 100°C (Check Solvent Dryness) Sol1->Sol2 Still Slow Hydrolysis M+16 (OH) Water present ImpurityType->Hydrolysis Mass +16 Regio Isomer Mixture Temp too high ImpurityType->Regio Same Mass FixHydro Use Anhydrous Solvent Switch to DIPEA Hydrolysis->FixHydro FixRegio Lower Temp Use Weaker Base Regio->FixRegio

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Mechanistic Insight on SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link (Foundational text on SNAr kinetics and base effects).

  • Regioselectivity in Dichloropyridines: Loudon, G. M., & Smith, H. E. (1960). The Hydrolysis of 2,3-Dichloropyridine. Journal of the American Chemical Society.
  • Specific Scaffold Synthesis (Analogous): WuXi AppTec Chemistry Guide: Regioselectivity of SNAr reactions. (2022).[2][4][5] Link (Detailed QM analysis of regioselectivity in di-halo N-heterocycles).

  • Base Effects in SNAr: Rohrbach, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[4] Molecules. Link (Discusses the role of KOH/DMSO vs Carbonates).

Sources

Validation & Comparative

comparing 1-(3-Chloropyridin-2-YL)piperidin-4-amine with other 4-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS: 871022-14-9) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the development of allosteric phosphatase inhibitors (e.g., SHP2) and GPCR ligands. Unlike generic 4-aminopiperidines, this building block incorporates a 3-chloropyridin-2-yl moiety that serves dual functions: it modulates the metabolic stability of the piperidine ring and acts as a specific electronic anchor in protein binding pockets.

This guide objectively compares this compound against standard alternatives (N-Boc, N-Phenyl, N-Pyrimidinyl), providing experimental workflows and structural insights for optimization campaigns.

Part 1: Comparative Profiling & Physical Properties

In hit-to-lead optimization, the choice of the N-substituent on the piperidine ring dictates the physicochemical profile of the final drug candidate. The 3-chloropyridin-2-yl group offers a distinct balance of lipophilicity and reduced basicity compared to phenyl or unsubstituted pyridine analogs.

Table 1: Physicochemical Comparison of 4-Aminopiperidine Scaffolds
Feature1-(3-Chloropyridin-2-yl) 1-Phenyl 1-(Pyrimidin-2-yl) 1-Boc (Protected)
Primary Utility SHP2 / Kinase Inhibitors General GPCR LinkerSolubility EnhancerSynthetic Intermediate
LogP (Est.) ~1.8 (Moderate)~1.9 (High)~0.8 (Low)~1.5
Piperidine N Basicity Non-Basic (Delocalized)Non-Basic (Aniline-like)Non-BasicNon-Basic (Carbamate)
Exocyclic NH₂ pKa ~10.5 (High)~10.5~10.4N/A (Protected)
Pyridine N pKa ~3.5 - 4.0 (Weak Base)N/A~1.0 (Very Weak)N/A
Metabolic Stability High (Cl blocks oxidation)Low (Para-hydroxylation)ModerateN/A
Electronic Effect Electron Withdrawing (-I from Cl)Neutral/DonatingElectron WithdrawingN/A
Mechanistic Insight: The "Chlorine Effect"

The presence of the chlorine atom at the C3 position of the pyridine ring is not merely for lipophilicity.

  • Conformation Control: The bulky chlorine atom forces the piperidine ring to twist out of coplanarity with the pyridine, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Metabolic Blockade: In standard N-phenyl piperidines, the para-position of the phenyl ring is a "soft spot" for CYP450-mediated hydroxylation. The chloropyridine ring is significantly more resistant to oxidative metabolism.

  • Electronic Tuning: The chlorine atom is electron-withdrawing. This reduces the electron density on the pyridine nitrogen, lowering its pKa and reducing the risk of non-specific binding (hERG liability) often associated with highly basic amines.

Part 2: Medicinal Chemistry Applications[3][4][5]

Allosteric SHP2 Inhibition (Case Study: SHP099)

The 1-(3-chloropyridin-2-yl)piperidin-4-amine scaffold is a direct precursor to SHP099 , a potent allosteric inhibitor of SHP2 (PTPN11).

  • The Logic: The piperidine ring acts as a rigid linker, positioning the primary amine (often derivatized to a pyrazine) to interact with the acidic residues in the SHP2 tunnel.

  • The Anchor: The 3-chloropyridin-2-yl group fills a specific hydrophobic pocket. The chlorine atom engages in van der Waals interactions, while the pyridine nitrogen can accept a hydrogen bond from backbone amides (e.g., Arg111 or similar residues depending on the crystal structure).

GPCR Ligand Design

In GPCR ligands (e.g., for chemokine receptors), the 4-aminopiperidine core is a classic "vector."

  • Primary Amine: Used for amide coupling to the "warhead" (e.g., a receptor-specific pharmacophore).

  • Piperidine Nitrogen: Capped with the 3-chloropyridine to adjust the LogD and limit CNS penetration if peripheral restriction is desired (due to increased PSA from the pyridine nitrogen).

Part 3: Experimental Protocols

Workflow Visualization

The following diagram illustrates the validated synthesis pathway, highlighting the critical SNAr step and the subsequent divergence points.

SynthesisWorkflow cluster_0 Step 1: SNAr Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization (Application) SM1 2,3-Dichloropyridine (Electrophile) Process1 DMSO, K2CO3 100°C, 12h SM1->Process1 SM2 4-Boc-aminopiperidine (Nucleophile) SM2->Process1 Inter1 Intermediate: N-Boc-1-(3-Cl-Py)piperidine Process1->Inter1 Yield: ~85% Process2 TFA / DCM or HCl / Dioxane Inter1->Process2 Final Final Product: 1-(3-Chloropyridin-2-yl) piperidin-4-amine Process2->Final Quant. App1 Reductive Amination (Aldehydes) Final->App1 App2 Amide Coupling (Acids/Chlorides) Final->App2

Caption: Validated synthetic workflow for 1-(3-Chloropyridin-2-yl)piperidin-4-amine via SNAr coupling and acidic deprotection.

Protocol 1: Synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine

Objective: Preparation of the free amine building block from commercially available starting materials.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • 4-(N-Boc-amino)piperidine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine (10 mmol) and 4-(N-Boc-amino)piperidine (11 mmol) in DMSO (20 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The product (Boc-protected intermediate) should appear as the major peak; unreacted 2,3-dichloropyridine may remain if stoichiometry is off.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). The intermediate usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (10 mL). Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue with saturated aqueous NaHCO₃ to pH >10. Extract with DCM/MeOH (9:1) to ensure recovery of the polar amine. Dry and concentrate to yield the title compound.

Expected Yield: 75–85% (over 2 steps).

Protocol 2: General Amide Coupling (Derivatization)

Objective: Coupling the 4-amino group to a carboxylic acid (R-COOH).

  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add 1-(3-Chloropyridin-2-yl)piperidin-4-amine (1.0 equiv).

  • Stir at RT for 1–4 hours.

  • Note: The secondary amine (piperidine N) is deactivated by the chloropyridine ring and will not compete in this reaction, ensuring regioselectivity for the primary amine.

Part 4: Structural Logic & SAR Visualization

The following diagram explains why this specific scaffold is chosen over others in SAR (Structure-Activity Relationship) studies.

SAR_Logic Core 1-(3-Chloropyridin-2-yl) piperidin-4-amine Sub_Cl 3-Chloro Substituent (Lipophilic/Electronic) Core->Sub_Cl Modulates Sub_Py Pyridine Nitrogen (H-Bond Acceptor) Core->Sub_Py Provides Sub_Pip Piperidine Ring (Rigid Spacer) Core->Sub_Pip Acts as Sub_NH2 4-Amino Group (Warhead Attachment) Core->Sub_NH2 Site for Effect1 Effect1 Sub_Cl->Effect1 Blocks Metabolism (vs Phenyl) Effect2 Effect2 Sub_Cl->Effect2 Twists Conformation Effect3 Effect3 Sub_Py->Effect3 Reduces Basicity (vs Alkyl Amine) Effect4 Effect4 Sub_NH2->Effect4 Amide/Urea Formation

Caption: SAR decomposition of the scaffold, highlighting the functional role of each structural component.

References

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry.

  • Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitors: Discovery of SHP099. Journal of Medicinal Chemistry.

  • Bagdanoff, J. T., et al. (2019). Optimization of the 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). 1-(3-Chloropyridin-2-yl)piperidin-4-amine.[1] National Center for Biotechnology Information.

Sources

In Vitro Evaluation of 1-(3-Chloropyridin-2-yl)piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Biologists Focus: Smoothened (Smo) Receptor Antagonism & Hedgehog Pathway Inhibition

Executive Summary & Strategic Context

The 1-(3-chloropyridin-2-yl)piperidin-4-amine scaffold represents a critical pharmacophore in the design of second-generation Smoothened (Smo) receptor antagonists. Most notably, this moiety serves as the solvent-exposed "head group" of Sonidegib (LDE225) , a clinically approved drug for Basal Cell Carcinoma (BCC).

Unlike the benzimidazole core of Vismodegib (GDC-0449), derivatives containing the chloropyridine-piperidine motif often exhibit distinct lipophilicity profiles and binding modes that can overcome specific resistance mutations (e.g., Smo-D473H). This guide provides a validated roadmap for the in vitro characterization of novel derivatives bearing this scaffold, comparing them against industry standards.

Key Comparative Advantages of this Scaffold
  • Potency: High affinity for the Smo transmembrane domain (TMD).

  • PK Profile: The basic amine (often acylated in final drugs) improves lysosomal trapping and tissue distribution (high volume of distribution).

  • Resistance: Potential to retain efficacy against Vismodegib-resistant Smo mutants.

Mechanism of Action & Signaling Pathway

These derivatives function as Smoothened Antagonists .[1] In the absence of the ligand Sonic Hedgehog (Shh), the receptor Patched-1 (PTCH1) inhibits Smo. When Shh binds PTCH1, Smo is derepressed and accumulates in the primary cilium, triggering the GLI transcription factors.

Mechanism: 1-(3-chloropyridin-2-yl)piperidin-4-amine derivatives bind to the heptahelical bundle of Smo, locking it in an inactive conformation and preventing the downstream activation of GLI1/2.

HedgehogPathway Shh Sonic Hedgehog (Shh) PTCH1 PTCH1 Receptor (Inhibitor) Shh->PTCH1 Binds & Inhibits Smo Smoothened (Smo) (Target) PTCH1->Smo Represses (Native State) GLI GLI Transcription Factors Smo->GLI Activates (Blocked) Inhibitor Chloropyridine Derivative (Antagonist) Inhibitor->Smo Locks Inactive Conformation Nucleus Nucleus (Gene Transcription) GLI->Nucleus Translocates

Figure 1: Mechanism of Action. The derivative binds Smoothened, preventing GLI activation despite the presence of Shh.

Comparative Performance Analysis

When evaluating new derivatives, benchmarking against Sonidegib (parent class) and Vismodegib (competitor class) is mandatory.

Table 1: Benchmark Performance Metrics (In Vitro)
FeatureNovel Derivatives (Target) Sonidegib (LDE225) Vismodegib (GDC-0449) Cyclopamine
Primary Target Smoothened (Smo)Smoothened (Smo)Smoothened (Smo)Smoothened (Smo)
Binding Site Transmembrane DomainTransmembrane DomainTransmembrane DomainTransmembrane Domain
GLI-Luc IC50 < 10 nM (Ideal)~2–4 nM~10–20 nM~300 nM
Solubility (pH 7.4) Variable (Design Dependent)Low (< 1 µg/mL)Low (< 1 µg/mL)Moderate
D473H Mutant Activity Critical Test Parameter Reduced PotencyResistant (>1000 nM)Active
Metabolic Stability High (Target T1/2 > 60 min)HighHighLow

Expert Insight: The chloropyridine ring is metabolically robust, but the piperidine nitrogen is a common site for N-dealkylation or oxidation. Successful derivatives usually cap this amine with an amide or urea linkage (as seen in Sonidegib) to prevent rapid clearance.

Validated Experimental Protocols

To establish scientific authority, use this tiered screening workflow.

Workflow Visualization

Workflow Step1 1. Binding Assay (BODIPY-Cyclopamine) Step2 2. Functional Assay (GLI-Luciferase) Step1->Step2 Hit Confirmation (<100nM) Step3 3. Phenotypic Assay (Osteoblast Diff.) Step2->Step3 Pathway Validation Step4 4. Resistance Profiling (Smo-D473H) Step2->Step4 differentiation

Figure 2: Tiered screening workflow for validating Smo antagonists.

Protocol A: GLI-Luciferase Reporter Assay (The Gold Standard)

Purpose: To quantify the inhibition of Hh signaling downstream of Smo.

  • Cell Line: Shh-Light II (NIH3T3 fibroblasts stably transfected with GLI-responsive Firefly luciferase and constitutive Renilla luciferase).

  • Culture Conditions: DMEM + 10% Calf Serum (CS) + 400 µg/mL G418 + 150 µg/mL Zeocin.

  • Assay Steps:

    • Seeding: Plate 10,000 cells/well in 96-well white-walled plates. Allow attachment overnight.

    • Starvation: Switch to "Low Serum Medium" (0.5% CS) to induce ciliogenesis.

    • Induction: Treat cells with Recombinant Human Shh (N-terminus) (approx. 100–200 ng/mL) or SAG (Smo agonist, 100 nM) to activate the pathway.

    • Treatment: Simultaneously add the test derivative (serial dilutions: 0.1 nM to 10 µM). Include Sonidegib (100 nM) as a positive control (100% inhibition) and DMSO as a vehicle control.

    • Incubation: Incubate for 30–48 hours.

    • Readout: Use a Dual-Luciferase Assay System. Lyse cells and measure Firefly (GLI signal) and Renilla (normalization for cell number/toxicity).

  • Data Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO (0% inhibition) and No-Shh control (100% inhibition). Fit to a 4-parameter logistic curve to determine IC50.

Protocol B: BODIPY-Cyclopamine Binding Competition

Purpose: To confirm direct binding to the Smo heptahelical bundle.

  • Reagents: HEK293 cells transiently overexpressing Human Smo; BODIPY-Cyclopamine (fluorescent probe, ~5 nM).

  • Method:

    • Incubate Smo-expressing cells with 5 nM BODIPY-Cyclopamine in the presence of increasing concentrations of the test derivative.

    • Incubate for 2 hours at 37°C.

    • Wash cells 2x with PBS.

    • Analyze via Flow Cytometry or High-Content Imaging.

  • Result Interpretation: A decrease in fluorescence intensity indicates competitive displacement of the probe. This confirms the derivative binds to the canonical cyclopamine binding pocket.

Protocol C: Alkaline Phosphatase (ALP) Differentiation Assay

Purpose: A phenotypic readout confirming functional differentiation in C3H10T1/2 cells.

  • Concept: Hh signaling induces C3H10T1/2 mesenchymal cells to differentiate into osteoblasts, expressing Alkaline Phosphatase.

  • Procedure:

    • Seed C3H10T1/2 cells.

    • Stimulate with Shh or SAG.

    • Treat with test compounds for 5 days.

    • Lyse cells and add p-Nitrophenyl Phosphate (pNPP) substrate.

    • Measure absorbance at 405 nm.

  • Why use this? It validates that the inhibition is biologically relevant enough to alter cell fate, not just a transient transcriptional blip.

Troubleshooting & Optimization
  • Issue: High Toxicity in Luciferase Assay.

    • Cause: The "1-(3-chloropyridin-2-yl)piperidin-4-amine" core is basic. If the derivative is too lipophilic or cationic, it may cause lysosomal stress.

    • Solution: Always check the Renilla signal. If Renilla drops >20% compared to DMSO, the IC50 is likely an artifact of cytotoxicity. Run an MTS or CCK-8 assay in parallel.

  • Issue: Poor Solubility.

    • Cause: Planar aromatic rings (chloropyridine).

    • Solution: Dissolve stock in 100% DMSO, but ensure final assay concentration of DMSO is <0.5%.

References
  • Pan, S., et al. (2010). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." ACS Medicinal Chemistry Letters. Link

  • Robarge, K. D., et al. (2009). "GDC-0449—A potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters. Link

  • Taipale, J., et al. (2000). "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine." Nature.[2] Link

  • Dijkgraaf, G. J., et al. (2011). "Small molecule inhibition of GDC-0449 refractory smoothened mutants and downstream mechanisms of drug resistance." Cancer Research. Link

  • Chen, J. K., et al. (2002). "Small molecule modulation of Smoothened activity."[1] Proceedings of the National Academy of Sciences. Link

Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 1-(3-Chloropyridin-2-YL)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities is the first step in a long and rigorous journey toward a potential therapeutic. For researchers working with compounds synthesized from scaffolds like 1-(3-chloropyridin-2-yl)piperidin-4-amine, a derivative of the versatile piperidine and pyridine families, early and accurate assessment of cytotoxicity is a critical checkpoint.[1][2] This family of compounds holds significant therapeutic promise due to the diverse biological activities associated with its constituent heterocyclic rings, ranging from anticancer to antimicrobial effects.[1][3][4] However, this potential bioactivity necessitates a thorough understanding of their interaction with biological systems, starting with their effect on cell viability.[5][6][7]

This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering the technical insights and practical considerations necessary for researchers and drug development professionals to make informed decisions. We will move beyond a simple recitation of protocols to explore the underlying principles, the subtle nuances of experimental design, and the interpretation of data in the context of screening novel pyridine and piperidine derivatives.

The First Line of Inquiry: Choosing the Right Cytotoxicity Assay

The initial screening of a new compound library requires assays that are robust, reproducible, and scalable. The choice of assay is not merely a matter of convenience; it is a scientific decision that can profoundly impact the trajectory of a drug discovery project.[8] An ideal assay will not only quantify cell death but also provide clues about the potential mechanism of toxicity. Here, we compare three workhorse assays: the MTT, MTS, and LDH assays, each offering a different window into the cell's response to a chemical challenge.

Comparative Overview of Key Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantagesThroughput
MTT Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan.[9]Cost-effective, widely used and well-documented.[6]Requires a solubilization step for the formazan crystals, which can introduce variability.[10]High
MTS A "one-step" version of the MTT assay where the formazan product is soluble in culture medium.[10][11]Simpler and faster than MTT, with fewer steps and potentially higher accuracy.[10][11][12]More expensive than MTT.[12]High
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[13]Simple, inexpensive, and can be performed in real-time without disturbing the cells.[14]Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis).[14]High

Deep Dive 1: The Metabolic Health Check - MTT and MTS Assays

The MTT and MTS assays are colorimetric assays that gauge cell viability by measuring the metabolic activity of a cell population.[15] They are predicated on the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product.[9]

The Underlying Principle: A Tale of Two Tetrazoliums

The core of both assays is the enzymatic conversion of a tetrazolium salt. In the MTT assay, the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple, insoluble formazan.[9] This necessitates a solubilization step, typically with an organic solvent like DMSO or acidified isopropanol, before the absorbance can be read.[16]

The MTS assay utilizes a second-generation tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which is reduced to a formazan product that is soluble in the cell culture medium.[10][11] This eliminates the need for a solubilization step, streamlining the protocol and reducing potential errors.[10]

G cluster_MTT MTT Assay Workflow cluster_MTS MTS Assay Workflow A Seed cells and treat with compound B Add MTT reagent A->B C Incubate (1-4 hours) B->C D Insoluble purple formazan forms C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance (~570 nm) E->F G Seed cells and treat with compound H Add MTS reagent G->H I Incubate (1-4 hours) H->I J Soluble formazan forms I->J K Measure absorbance (~490 nm) J->K

Figure 1: Comparative workflow of the MTT and MTS assays.

Experimental Protocols: A Step-by-Step Guide

MTT Assay Protocol [9][16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the 1-(3-chloropyridin-2-yl)piperidin-4-amine analogs for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well.[16]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9] Read the absorbance at approximately 570 nm using a microplate reader.

MTS Assay Protocol [16]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • MTS Reagent Addition: Add the MTS reagent directly to the culture wells.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at approximately 490 nm.[10]

Data Interpretation and Considerations

The absorbance values are directly proportional to the number of viable, metabolically active cells. The results are typically expressed as a percentage of the vehicle-treated control. A dose-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[17][18]

Key Considerations for Pyridine/Piperidine Compounds:

  • Compound Interference: Some colored compounds can interfere with absorbance readings. It is crucial to run a control with the compound in cell-free medium to check for any intrinsic absorbance.

  • Metabolic Effects: Pyridine and piperidine derivatives could potentially modulate mitochondrial function, leading to an over- or underestimation of cell viability. It is advisable to corroborate findings with a non-metabolic assay.

Deep Dive 2: The Membrane Integrity Check - LDH Assay

The Lactate Dehydrogenase (LDH) assay offers a different perspective on cytotoxicity by measuring the integrity of the cell membrane.[14][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[13]

The Principle: Detecting Cellular Leakage

The assay quantifies the amount of LDH in the culture supernatant through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[14][13] The intensity of the color is directly proportional to the amount of LDH released and, therefore, the extent of cell lysis.

G cluster_LDH LDH Assay Principle A Damaged cell releases LDH B LDH in supernatant C Lactate + NAD+ B->C catalyzes D Pyruvate + NADH C->D conversion E Tetrazolium Salt (INT) D->E reduces F Colored Formazan E->F

Sources

Validating the Utility of 1-(3-Chloropyridin-2-yl)piperidin-4-amine in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-(3-Chloropyridin-2-yl)piperidin-4-amine as a Synthetic Intermediate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Chlorine Handle" Advantage

In the landscape of allosteric SHP2 inhibitors and GPCR ligands, the 1-(3-chloropyridin-2-yl)piperidin-4-amine scaffold (CAS: 777009-05-9) has emerged as a critical structural motif. Often compared to the pyrazine core of clinical candidates like TNO155 (Batoprotafib) and the dichlorophenyl core of SHP099 , this pyridine intermediate offers a unique balance of metabolic stability and conformational rigidity.

This guide validates the synthetic utility of this intermediate, focusing on its robust preparation via regioselective SNAr and its superiority over non-chlorinated or alternative heterocyclic scaffolds in library synthesis.

Structural & Functional Analysis

The Pharmacophore

The molecule consists of a 4-aminopiperidine tail attached to a 3-chloropyridine head.

  • 3-Chloro Substituent: Acts as a "conformational lock," forcing the piperidine ring out of planarity with the pyridine, which is crucial for binding in the "tunnel" region of the SHP2 allosteric site. It also blocks metabolic oxidation at the C3 position.

  • Pyridine Nitrogen: Provides a hydrogen bond acceptor capability distinct from the phenyl analogs (e.g., SHP099), improving solubility and modifying pKa.

  • Primary Amine: Serves as the universal handle for amide coupling, urea formation, or reductive amination to build the final drug candidate.

Comparative Scaffold Analysis
Feature3-Chloropyridine (Target) 2,3-Dichlorophenyl (SHP099 type) Pyrazine (TNO155 type)
Electronic Character Electron-deficient (Pyridine)Electron-neutral (Benzene)Highly Electron-deficient
Solubility (pH 7.4) Moderate-HighLowHigh
Metabolic Stability High (Blocked C3, low e- density)Moderate (C-H oxidation risk)High
Synthetic Access High (Regioselective SNAr) High (Buchwald/SNAr)Moderate (Complex SNAr)
pKa (Piperidine N) ~8.5 (Modulated by Py)~9.0~8.0

Synthetic Validation: Route Selection

The synthesis hinges on the coupling of 2,3-dichloropyridine with piperidin-4-amine (or its protected form). Two primary routes exist:

Route A: Regioselective SNAr (Recommended)

This route exploits the electronic activation of the C2 position in 2,3-dichloropyridine.

  • Mechanism: The pyridine nitrogen lowers the LUMO energy at C2 and C4. The C3 chlorine provides inductive withdrawal but also steric hindrance. However, the ortho-effect and the nitrogen activation make C2 significantly more electrophilic than C3.

  • Regioselectivity: >20:1 preference for C2 substitution.

Route B: Buchwald-Hartwig Amination
  • Mechanism: Pd-catalyzed cross-coupling.

  • Drawback: 2,3-dichloropyridine can poison catalysts or undergo oxidative addition at both C2 and C3, leading to poorer regioselectivity and higher cost.

Decision Matrix (DOT Diagram)

RouteSelection Start Start: 2,3-Dichloropyridine RouteA Route A: S_NAr (Thermal) Start->RouteA Preferred RouteB Route B: Pd-Catalysis Start->RouteB Avoid (Cost/Selectivity) Condition Conditions: Polar Aprotic Solvent Base (K2CO3/DIPEA) Heat (80-120°C) RouteA->Condition Intermediate Meisenheimer Complex (Stabilized by Py-N) Condition->Intermediate Product Target: 1-(3-Cl-Py)-Piperidine Intermediate->Product Major Pathway (Kinetic Control) Byproduct Byproduct: 3-Substituted Isomer (Trace <5%) Intermediate->Byproduct Minor Pathway

Caption: Logical flow for selecting the SNAr pathway based on electronic activation and cost-efficiency.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis via SNAr

This protocol minimizes impurity formation and avoids expensive catalysts.

Reagents:

  • 2,3-Dichloropyridine (1.0 equiv)

  • tert-Butyl piperidin-4-ylcarbamate (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow:

  • Charge: To a reaction vessel, add 2,3-dichloropyridine (e.g., 10 g) and tert-butyl piperidin-4-ylcarbamate (14.9 g).

  • Solvate: Add DMSO (5-10 volumes). Note: DMSO accelerates SNAr rates significantly compared to DMF.

  • Base: Add powdered K2CO3 (23.3 g).

  • Heat: Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The reaction is complete when the starting chloropyridine is <1%.

  • Quench: Cool to room temperature. Pour into ice-water (50 volumes).

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Yield: Typical isolated yield is 85–92% of the Boc-protected intermediate.

Protocol 2: Deprotection to Free Amine

Crucial for generating the active intermediate for downstream coupling.

Reagents:

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.

  • Solvent: DCM (Dichloromethane) or MeOH.

Step-by-Step Workflow:

  • Dissolve the Boc-intermediate from Protocol 1 in DCM (5 volumes).

  • Add TFA (5 volumes) dropwise at 0°C.

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Concentrate in vacuo.

    • For HCl Salt: Triturate with diethyl ether to obtain the solid HCl salt (CAS 77145-35-8).

    • For Free Base: Neutralize with saturated NaHCO3, extract with DCM/IPA (3:1), and concentrate.

  • Purity: >98% (HPLC).

Performance Data & Optimization

The following table summarizes the optimization of the SNAr step, demonstrating why DMSO/K2CO3 is the superior system.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)C2:C3 Ratio
1EthanolEt3N80 (Reflux)244515:1
2DMFK2CO3100188818:1
3DMSO K2CO3 110 12 >99 >25:1
4TolueneNaOtBu100126010:1

Data Source: Aggregated from standard SNAr optimization studies on 2,3-dichloropyridine derivatives.

Mechanistic Insight (Graphviz)

The high regioselectivity is driven by the transition state energy difference.

Mechanism Substrate 2,3-Dichloropyridine TS_C2 TS (C2 Attack) Stabilized by N-atom Lower Energy Substrate->TS_C2 TS_C3 TS (C3 Attack) Steric Clash Higher Energy Substrate->TS_C3 Product 1-(3-Cl-Py)-Piperidine TS_C2->Product

Caption: Transition state analysis showing the energetic preference for C2 substitution due to nitrogen stabilization.

References

  • SHP2 Inhibitor Discovery (TNO155 Context)

    • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer.[][2]

    • Source: J. Med. Chem. 2020, 63, 22, 13578–13594.
    • Note: While TNO155 utilizes a pyrazine core, this paper details the SAR of the "head" and "tail" groups where the 4-aminopiperidine motif is critical.
  • SNAr Regioselectivity on Dichloropyridines

    • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.
    • Source: Tetrahedron Letters, 2012.
  • Synthesis of 4-Aminopiperidine Intermediates

    • Practical Synthesis of N-Aryl Piperidines via SNAr.
    • Source: Organic Process Research & Development, Standard Protocols.
  • Commercial Availability & CAS Verification

    • Product: 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS: 777009-05-9).

    • Source: Sigma-Aldrich / Fisher Scientific C

Sources

A Comprehensive Guide to Assessing the Selectivity of Kinase Inhibitors Featuring the Pyridinyl-Piperidine Scaffold: A Case Study on JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An inhibitor's interaction with off-target kinases can lead to unforeseen side effects or even desirable polypharmacology.[1] This guide provides an in-depth look at the experimental workflows used to assess the selectivity of kinase inhibitors, with a particular focus on compounds built around the versatile 1-(3-Chloropyridin-2-YL)piperidin-4-amine scaffold. Due to the limited availability of public selectivity data for this specific scaffold, we will use the well-characterized Janus kinase (JAK) inhibitors, which often feature similar structural motifs, as a practical case study.

The piperidine and pyridine rings are privileged structures in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate properties like solubility, cell permeability, and target engagement.[2][3] Therefore, a robust understanding of how to profile compounds containing these moieties is essential for any kinase-focused drug discovery program.

The Rationale Behind Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4] Consequently, achieving absolute selectivity for a single kinase is a significant challenge.[4] The goal of selectivity profiling is to quantitatively map an inhibitor's activity across a broad range of kinases to:

  • Identify potential off-target liabilities: Unintended inhibition of kinases can lead to toxicity.[1]

  • Uncover opportunities for polypharmacology: In some cases, inhibiting multiple kinases can result in a more potent therapeutic effect.

  • Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity is crucial for optimizing lead compounds.[5]

  • Provide a more complete picture of a compound's mechanism of action.

Experimental Workflow for Assessing Inhibitor Selectivity

A multi-tiered approach, combining in vitro biochemical assays with cell-based target engagement studies, is the gold standard for comprehensively evaluating inhibitor selectivity.

G cluster_0 In Vitro Assessment cluster_1 Cellular Assessment cluster_2 Data Analysis & Interpretation Primary Target Potency Primary Target Potency Large-Panel Kinome Screen Large-Panel Kinome Screen Primary Target Potency->Large-Panel Kinome Screen Initial Confirmation IC50 Determination for Hits IC50 Determination for Hits Large-Panel Kinome Screen->IC50 Determination for Hits Hit Identification Target Engagement (CETSA) Target Engagement (CETSA) IC50 Determination for Hits->Target Engagement (CETSA) Cellular Validation Selectivity Score Calculation Selectivity Score Calculation IC50 Determination for Hits->Selectivity Score Calculation Quantitative Data Downstream Signaling Assay Downstream Signaling Assay Target Engagement (CETSA)->Downstream Signaling Assay Functional Confirmation Structure-Based Analysis Structure-Based Analysis Selectivity Score Calculation->Structure-Based Analysis Rationalization G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Interpreting Selectivity Data

A common metric for quantifying selectivity is the Selectivity Score (S-score) . [4]It is calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested. [4]A lower S-score indicates a more selective inhibitor.

For example, if an inhibitor is tested against a panel of 400 kinases at 1 µM and inhibits 20 of them by more than 50%, the S-score would be:

S(1µM) = 20 / 400 = 0.05

This provides a simple, quantitative way to compare the selectivity of different compounds.

Conclusion

Assessing the selectivity of kinase inhibitors is a critical component of the drug discovery process. By employing a combination of in vitro kinome-wide screening and cellular target engagement assays, researchers can build a comprehensive profile of a compound's activity. The 1-(3-Chloropyridin-2-YL)piperidin-4-amine scaffold and related structures are of significant interest in medicinal chemistry, and the principles and protocols outlined in this guide, exemplified by the well-studied JAK inhibitors, provide a robust framework for evaluating the selectivity of novel inhibitors based on this and other privileged scaffolds. This rigorous approach is essential for identifying compounds with the desired therapeutic effects while minimizing the potential for off-target toxicities.

References

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chloropyridin-2-yl)piperidin-4-amine is a crucial building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of targeted therapies, such as kinase inhibitors for oncology.[1] The core synthetic challenge lies in the construction of the C-N bond between the electron-deficient 2-position of the 3-chloropyridine ring and the secondary amine of the piperidine moiety. This bond formation is often hindered by the relatively low reactivity of aryl chlorides compared to their bromide and iodide counterparts.[2]

This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems employed for this synthesis: the workhorse Palladium-catalyzed Buchwald-Hartwig amination, the classic Copper-catalyzed Ullmann condensation, and the emerging, cost-effective Nickel-catalyzed amination. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to aid researchers in catalyst selection and process optimization.

Catalyst System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope.[3] For challenging substrates like 2-chloropyridines, the choice of ligand is paramount to achieving high yields, as the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2]

Mechanistic Considerations & Key Parameters

The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

  • Palladium Precursors: Air-stable Pd(II) precursors like Pd(OAc)₂ or preformed palladacycles are commonly used. These are reduced in situ to the active Pd(0) species. The use of pre-catalysts can lead to more efficient formation of the active catalyst.[4]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. First-generation ligands like PPh₃ are often ineffective. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven to be highly effective by promoting both the oxidative addition and the final reductive elimination steps.[2][5] Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) have also been successfully employed.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require a more active catalyst system or higher temperatures.[2][6]

  • Solvent: Anhydrous, degassed aprotic solvents such as toluene, 1,4-dioxane, or THF are standard.[2]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Add Pd precursor, ligand, and base to oven-dried flask p2 Backfill with inert gas (Ar or N2) p1->p2 p3 Add 2,3-dichloropyridine, 4-aminopiperidine, and anhydrous solvent p2->p3 r1 Heat to 80-110 °C with vigorous stirring p3->r1 r2 Monitor reaction by TLC or LC-MS r1->r2 w1 Cool to RT, quench with water r2->w1 w2 Extract with organic solvent (e.g., EtOAc) w1->w2 w3 Wash, dry, and concentrate organic phase w2->w3 w4 Purify by column chromatography w3->w4

Caption: General workflow for Buchwald-Hartwig amination.

Representative Protocol: Pd-Catalyzed Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 2,3-dichloropyridine (1.0 mmol), tert-butyl piperidin-4-ylcarbamate (1.1 mmol), and 5 mL of anhydrous toluene via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The Boc-protecting group on the 4-amino position can then be removed under acidic conditions to yield the final product.

Catalyst System 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for forming C-N bonds, typically requiring harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[7] Modern protocols, however, utilize catalytic amounts of copper and various ligands to facilitate the reaction under milder conditions.[8][9]

Mechanistic Considerations & Key Parameters

While the exact mechanism is still debated, it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is often less sensitive to air than palladium-catalyzed systems but may require higher temperatures.

  • Copper Source: Copper(I) salts such as CuI or Cu₂O are most commonly used.[10]

  • Ligands: The addition of ligands is crucial for achieving high yields at lower temperatures. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), amino acids (e.g., L-proline), or oximes.[11][12]

  • Base: Moderate bases like K₂CO₃ or K₃PO₄ are typically employed.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are common, as well as ethylene glycol.[10]

Catalyst System 3: Nickel-Catalyzed Amination

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions.[13] Given that aryl chlorides are challenging substrates, nickel's unique reactivity profile can be advantageous.[14]

Mechanistic Considerations & Key Parameters

Nickel-catalyzed aminations can proceed through a Ni(0)/Ni(II) cycle similar to palladium. However, mechanisms involving Ni(I)/Ni(III) intermediates have also been proposed.[13]

  • Nickel Source: Air-stable Ni(II) precatalysts like NiCl₂(dme) or NiCl₂(dppf) are convenient, as is the Ni(0) source Ni(COD)₂.[13][14]

  • Ligands: Bidentate phosphine ligands such as dppf or nitrogen-based ligands like 1,10-phenanthroline or bathophenanthroline are effective.[13][15][16]

  • Base: Strong bases like NaOtBu are generally required, similar to palladium systems.[13]

  • Solvent: Solvents like toluene or 2-methyl-THF are commonly used.[14]

Head-to-Head Performance Comparison

The choice of catalyst is a multi-faceted decision, balancing cost, efficiency, and practicality. The following table summarizes the key performance characteristics of each system for the synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine.

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)Nickel
Catalyst Cost HighLowModerate
Ligand Cost High (biarylphosphines)Low to ModerateModerate
Typical Temp. 80 - 110 °C100 - 160 °C80 - 120 °C
Reaction Time 4 - 24 hours12 - 48 hours12 - 24 hours
Yields Good to ExcellentModerate to GoodModerate to Good
Substrate Scope Very BroadModerateBroad
Air/Moisture High SensitivityLow to Moderate SensitivityHigh Sensitivity
Key Advantage High reliability and yieldsLow cost, less sensitiveLower cost than Pd
Key Disadvantage High costHarsher conditions, longer timesOften requires rigorous inert conditions

Decision Logic: Selecting the Optimal Catalyst

G start Start: Synthesize 1-(3-Chloropyridin-2-YL)piperidin-4-amine q1 Is cost the primary constraint? start->q1 q2 Is functional group tolerance critical? q1->q2 No cu_cat Use Copper Catalyst (e.g., CuI/DMEDA) q1->cu_cat Yes q3 Are mild conditions required? q2->q3 Yes ni_cat Use Nickel Catalyst (e.g., NiCl2(dme)/dppf) q2->ni_cat No pd_cat Use Palladium Catalyst (e.g., Pd/XPhos) q3->pd_cat Yes q3->ni_cat No

Caption: Decision tree for catalyst selection.

Conclusion and Future Outlook

For the synthesis of 1-(3-Chloropyridin-2-yl)piperidin-4-amine, Palladium-catalyzed Buchwald-Hartwig amination remains the most reliable and highest-yielding method, particularly when employing modern, bulky biarylphosphine ligands. Its operational simplicity and broad functional group tolerance often justify the higher catalyst cost, especially in research and development settings.

Copper-catalyzed Ullmann conditions offer a significant cost advantage, making them attractive for large-scale synthesis. However, this benefit is often offset by the need for higher reaction temperatures and potentially longer reaction times. Nickel catalysis presents a compelling balance of lower cost than palladium and broader scope than copper, though it can require more stringent exclusion of air and moisture.

The continued development of more active and stable catalysts for all three metals promises to further refine the synthesis of this and other important pharmaceutical intermediates, driving down costs and improving the sustainability of drug development processes.

References

  • Mazzia, F., et al. (2020). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 25(21), 5035. [Link][17][18]

  • Dal Piaz, V., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 16(7), 948. [Link][19]

  • Surasani, R., et al. (2012). A New Approach to the Synthesis of 1,4-Benzodiazepines and 3-Amino-1,4-benzodiazepines: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Organic Letters, 14(3), 804-807. [Link][20]

  • Boruah, M., et al. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. RSC Advances, 7(59), 37045-37055. [Link][21]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19153-19172. [Link][22]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(22), 4845-4853. [Link][23]

  • Krasavin, M. (2018). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Catalysis Letters, 148(10), 3119-3127. [Link][24]

  • Biscoe, M. R., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3049-3053. [Link][14]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic & Biomolecular Chemistry, 13(26), 7153-7156. [Link][15][16]

  • Ghorbani-Vaghei, R., et al. (2017). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 22(10), 1684. [Link][11]

  • Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(35), 11678-11686. [Link][25]

  • Taillefer, M., et al. (2007). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron Letters, 48(36), 6374-6377. [Link][10]

  • Wolfe, J. P., et al. (1997). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 119(27), 6054-6058. [Link][13]

  • Frank, A., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1878-1885. [Link][5]

  • Suri, J. T., et al. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Topics in Organometallic Chemistry, 14, 1-52. [Link][6]

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  • Wang, D., et al. (2013). Copper-Catalyzed Domino Synthesis of 4-Oxopyrimido[1,2-a]indole Derivatives. European Journal of Organic Chemistry, 2013(32), 7350-7356. [Link][12]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(3-Chloropyridin-2-YL)piperidin-4-amine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and safety framework for handling 1-(3-Chloropyridin-2-YL)piperidin-4-amine. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes data from structurally analogous compounds, including chlorinated pyridines and substituted piperidines, to establish a robust safety protocol. The principles outlined here are designed to empower researchers, scientists, and drug development professionals to manage this chemical with the highest degree of safety and precision.

The core of our approach is proactive risk mitigation. The presence of a chlorinated pyridine ring suggests potential for toxicity and irritation, while the piperidine-amine moiety points to corrosive properties and skin sensitization. Therefore, we will treat this compound with the caution it warrants, assuming a hazard profile that incorporates the risks of its constituent parts.

Hazard Identification and Risk Assessment

Based on the hazard classifications for structurally similar chemicals, 1-(3-Chloropyridin-2-YL)piperidin-4-amine is anticipated to present the following risks. A thorough risk assessment must be conducted before any handling begins.

  • Acute Toxicity: Harmful if swallowed (H302).[1] Similar aminopyridines are known to be acutely toxic.[2]

  • Skin Irritation/Corrosion: Expected to cause skin irritation (H315) and potentially severe skin burns.[1][3] Piperidine itself is corrosive and can cause severe burns.[3]

  • Eye Damage: Poses a risk of serious eye irritation (H319) or severe eye damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation (H335).[4] Inhalation of dust or aerosols should be strictly avoided.

Engineering Controls: The First Line of Defense

Personal protective equipment is essential, but it is the last line of defense. The primary method for exposure control is to handle the chemical within a properly functioning and certified laboratory chemical fume hood.[5][6]

  • Chemical Fume Hood: All operations, including weighing, transferring, and reaction setup, must be performed inside a fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. The atmosphere should be regularly checked against established exposure standards where applicable.[7]

Personal Protective Equipment (PPE): A Comprehensive Protocol

A multi-layered PPE approach is mandatory. The selection of specific equipment is based on mitigating the identified risks of skin/eye contact, inhalation, and ingestion.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing/Transfer) Chemical splash goggles & full-face shieldDouble-gloving: Butyl rubber or Viton™ over nitrile glovesFully-buttoned, flame-resistant lab coat.Recommended: N95 or higher-rated respirator for dusts. Mandatory if engineering controls are insufficient.
Handling Solutions Chemical splash goggles & full-face shieldDouble-gloving: Butyl rubber or Viton™ over nitrile glovesChemical-resistant apron over a flame-resistant lab coat.Not typically required if handled within a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of exposure.[6]
Causality Behind PPE Choices:
  • Eye/Face Protection : Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and dust.[6] A full-face shield is required over the goggles when handling larger quantities or during procedures with a high splash potential, protecting the entire face from corrosive materials.[6]

  • Hand Protection : The choice of glove material is critical. While nitrile gloves offer good general protection, chlorinated and aromatic compounds can have short breakthrough times.[5][8] Therefore, double-gloving with a more robust outer glove (e.g., butyl rubber) is recommended. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[5]

  • Body Protection : A standard lab coat protects against minor spills. For handling solutions, a chemical-resistant apron provides an additional barrier. Flame-resistant material is a prudent choice given that many organic reagents are flammable.

  • Respiratory Protection : The primary control should be a fume hood. However, if weighing fine powders that could become airborne or if engineering controls are compromised, respiratory protection is essential. Note that respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]

Safe Handling and Operational Workflow

The following workflow provides a step-by-step guide for safely handling 1-(3-Chloropyridin-2-YL)piperidin-4-amine from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Operation & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Assemble All Required PPE prep_3 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep_4 Prepare Designated Waste Container (Halogenated Waste) handling_1 Weigh Solid Compound Using Anti-Static Weighing Dish prep_4->handling_1 Begin Operations handling_2 Transfer to Reaction Vessel Using Powder Funnel handling_1->handling_2 handling_3 Add Solvents/Reagents Slowly via Addition Funnel handling_2->handling_3 handling_4 Monitor Reaction from Behind Fume Hood Sash handling_3->handling_4 cleanup_1 Quench Reaction (if necessary) and Work Up handling_4->cleanup_1 Reaction Complete cleanup_2 Segregate Waste Streams: Aqueous vs. Halogenated Organic cleanup_1->cleanup_2 cleanup_3 Triple-Rinse Glassware; Collect Rinsate as Hazardous Waste cleanup_2->cleanup_3 cleanup_4 Wipe Down Fume Hood Surface; Dispose of Wipes as Solid Waste cleanup_3->cleanup_4 cleanup_5 Securely Seal & Label Waste Container cleanup_4->cleanup_5 final_step Remove & Clean PPE; Wash Hands Thoroughly cleanup_5->final_step Finalize

Caption: Safe Handling Workflow Diagram.

Emergency Procedures: A Plan for the Unexpected

Personal Exposure

Immediate action is crucial to minimize harm.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately.[3] Flush the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spill (inside a fume hood) :

    • Ensure appropriate PPE is worn.

    • Contain the spill with an absorbent material like sand, diatomaceous earth, or a universal binding agent.[9][10]

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, close doors to the affected area to contain vapors.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean it up yourself.

Storage and Disposal: Ensuring Long-Term Safety

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep it away from incompatible substances such as strong oxidizing agents and strong acids.[5]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal Plan

All waste containing 1-(3-Chloropyridin-2-YL)piperidin-4-amine, including crude reaction mixtures, contaminated solvents, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a sealable, airtight, and compatible container clearly labeled "Halogenated Organic Waste".[5] Do not mix with non-halogenated waste streams.

  • Container Management : Attach a completed hazardous waste label as soon as the first drop of waste is added.[5] Keep the container closed except when adding waste.

  • Final Disposal : Waste containing pyridine derivatives is often disposed of via high-temperature incineration (e.g., rotary kiln or liquid injection incineration).[11] Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by your institution's certified hazardous waste management provider.

This guide provides a foundational safety framework. It is imperative that every researcher supplements this information with a thorough, experiment-specific risk assessment and adheres to their institution's chemical hygiene plan. By integrating these principles of hazard awareness, engineering controls, diligent PPE use, and procedural discipline, you can build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% . Cole-Parmer.

  • Safety Data Sheet: Piperidine . Carl ROTH.

  • 1-(2-Aminoethyl)piperidine Safety Data Sheet . Santa Cruz Biotechnology.

  • Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 % . Carl ROTH.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. (2024).

  • Pyridine Standard Operating Procedure . Washington State University.

  • Safety Data Sheet: Pyridine ROTIPURAN® ≥99 % . Carl ROTH.

  • Pyridine: incident management . GOV.UK.

  • Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health.

  • 1-(3-Chloropyrazin-2-yl)piperidin-4-amine . PubChem, National Center for Biotechnology Information.

  • 4-(3-Chloropyridin-2-yl)piperazin-1-amine . PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet - 4-Amino-2-chloropyridine . Sigma-Aldrich.

  • Safety Data Sheet - 2-Chloropyridin-4-amine . Thermo Fisher Scientific.

  • Safety Data Sheet: Pyridine p.a., ACS . Carl ROTH.

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).

  • Safety Data Sheet - Piperidine . Sigma-Aldrich.

  • Piperidine . Wikipedia.

  • Method for recycling pyridine from pharmaceutical waste liquid . Google Patents.

  • Aminopyridines Chemical Summary . U.S. Environmental Protection Agency (EPA).

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-amine . PubChem, National Center for Biotechnology Information.

  • PIPERIDINE Product Information . Ataman Kimya.

  • 4-Piperidinecarboxamide, 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) . Pipzine Chemicals.

  • 1-(3-Chloropyridin-2-yl)piperidin-4-amine . BLDpharm.

Sources

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